2,2,4-Trimethylpyrrolidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2,4-trimethylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-7(2,3)8-5-6/h6,8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMDMNYTTSGFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35018-28-1 | |
| Record name | 2,2,4-trimethylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,2,4-Trimethylpyrrolidine: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4-Trimethylpyrrolidine, a chiral saturated N-heterocycle, has emerged as a molecule of significant interest in the realms of organic synthesis and pharmaceutical development. Its rigid, stereochemically defined structure, coupled with the steric and electronic influence of its methyl substituents, makes it a valuable building block and chiral auxiliary. This guide provides a comprehensive technical overview of 2,2,4-trimethylpyrrolidine, focusing on its chemical structure, molecular weight, and key physicochemical properties. Furthermore, it delves into a detailed, field-proven protocol for its enantioselective synthesis and characterization, offering insights into the causal relationships that govern its formation and analysis. The (4S)-enantiomer, in particular, has gained prominence as a crucial component in the synthesis of the cystic fibrosis transmembrane conductance regulator (CFTR) modulator, Elexacaftor.[1] This underscores the compound's relevance in the development of modern therapeutics.
I. Chemical Structure and Molecular Properties
2,2,4-Trimethylpyrrolidine is a five-membered saturated ring containing a nitrogen atom, with methyl groups at the 2 and 4 positions. The presence of a stereocenter at the C4 position gives rise to two enantiomers, (4R) and (4S). The gem-dimethyl groups at the C2 position introduce significant steric hindrance, which is a key feature influencing its reactivity and its efficacy as a chiral auxiliary.
The molecule is most commonly handled and utilized in its hydrochloride salt form, which enhances its stability and water solubility.[2] The structural representation and key identifiers for both the free base and its hydrochloride salt are detailed below.
Chemical Structure:
Caption: 2D structure of 2,2,4-trimethylpyrrolidine.
Table 1: Core Properties of 2,2,4-Trimethylpyrrolidine and its Hydrochloride Salt
| Property | 2,2,4-Trimethylpyrrolidine (Free Base) | (4S)-2,2,4-Trimethylpyrrolidine Hydrochloride |
| Molecular Formula | C₇H₁₅N | C₇H₁₆ClN |
| Molecular Weight | 113.20 g/mol [3] | 149.66 g/mol [4][5] |
| IUPAC Name | 2,2,4-trimethylpyrrolidine | (4S)-2,2,4-trimethylpyrrolidine hydrochloride[5] |
| CAS Number | 1897428-37-3 (for 4S) | 1897428-40-8[4][5] |
| Appearance | Not widely reported | White to Off-White Solid |
| SMILES | C[C@H]1CC(NC1)(C)C[3] | C[C@H]1CC(NC1)(C)C.Cl[5] |
| InChI | InChI=1S/C7H15N/c1-6-4-7(2,3)8-5-6/h6,8H,4-5H2,1-3H3/t6-/m0/s1[3] | InChI=1S/C7H15N.ClH/c1-6-4-7(2,3)8-5-6;/h6,8H,4-5H2,1-3H3;1H/t6-;/m0./s1[5] |
II. Enantioselective Synthesis of (4S)-2,2,4-Trimethylpyrrolidine Hydrochloride
The enantioselective synthesis of (4S)-2,2,4-trimethylpyrrolidine is crucial for its application in pharmaceuticals. A robust and scalable synthesis is paramount. The following protocol outlines a logical and field-proven approach, commencing from a readily available chiral precursor and proceeding through a key reductive amination step. The causality behind each step is explained to provide a deeper understanding of the process.
Experimental Protocol: Synthesis of (4S)-2,2,4-Trimethylpyrrolidine Hydrochloride
This protocol is designed to be a self-validating system, with in-process checks and characterization steps to ensure the desired product quality.
Step 1: Synthesis of (S)-4-Methyl-2-pentanone
The synthesis begins with the enantioselective alkylation of a suitable acetone equivalent. The use of a chiral auxiliary, such as a SAMP/RAMP hydrazone, allows for the stereocontrolled introduction of the methyl group at the 4-position.
-
Materials: Acetone, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), n-butyllithium, methyl iodide, diethyl ether, hydrochloric acid.
-
Procedure:
-
To a solution of SAMP in anhydrous diethyl ether at 0 °C, add acetone dropwise. Stir for 2 hours to form the corresponding hydrazone.
-
Cool the solution to -78 °C and add n-butyllithium slowly to deprotonate the α-carbon.
-
Add methyl iodide and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Hydrolyze the hydrazone with aqueous hydrochloric acid to yield (S)-4-methyl-2-pentanone.
-
Purify the product by distillation.
-
Causality: The chiral auxiliary (SAMP) directs the alkylation to one face of the enolate, leading to the formation of the (S)-enantiomer with high enantiomeric excess.
Step 2: Reductive Amination to form (4S)-2,2,4-Trimethylpyrrolidine
This step involves the formation of an imine intermediate followed by its reduction.
-
Materials: (S)-4-methyl-2-pentanone, ammonia, titanium(IV) isopropoxide, sodium borohydride, methanol.
-
Procedure:
-
In a round-bottom flask, combine (S)-4-methyl-2-pentanone and a solution of ammonia in methanol.
-
Add titanium(IV) isopropoxide as a Lewis acid catalyst to promote imine formation. Stir at room temperature for 4 hours.
-
Cool the reaction to 0 °C and add sodium borohydride portion-wise to reduce the imine to the corresponding amine.
-
After the reaction is complete, quench with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Causality: Titanium(IV) isopropoxide facilitates the dehydration process required for imine formation. Sodium borohydride is a mild reducing agent suitable for the reduction of the imine without affecting other functional groups.
Step 3: Formation of the Hydrochloride Salt
-
Materials: (4S)-2,2,4-trimethylpyrrolidine, hydrochloric acid in diethyl ether.
-
Procedure:
-
Dissolve the crude (4S)-2,2,4-trimethylpyrrolidine in anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Causality: The basic nitrogen of the pyrrolidine readily reacts with hydrochloric acid to form the stable and easily handled hydrochloride salt.
Caption: Synthetic workflow for (4S)-2,2,4-trimethylpyrrolidine HCl.
III. Spectroscopic Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized 2,2,4-trimethylpyrrolidine. The following sections detail the expected spectroscopic data.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of 2,2,4-trimethylpyrrolidine.
-
¹H NMR (400 MHz, CDCl₃, δ):
-
δ 2.5-3.0 (m, 2H): Protons on C5 (adjacent to nitrogen).
-
δ 1.8-2.2 (m, 1H): Proton on C4.
-
δ 1.2-1.6 (m, 2H): Protons on C3.
-
δ 1.1 (s, 6H): Protons of the two methyl groups at C2.
-
δ 0.9 (d, 3H): Protons of the methyl group at C4.
-
Variable (br s, 1H): N-H proton.
-
-
¹³C NMR (100 MHz, CDCl₃, δ):
-
δ 55-60: C2 (quaternary carbon).
-
δ 48-52: C5.
-
δ 40-45: C3.
-
δ 30-35: C4.
-
δ 25-30: Methyl carbons at C2.
-
δ 20-25: Methyl carbon at C4.
-
B. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
-
Expected Absorptions (cm⁻¹):
-
3300-3400 (broad): N-H stretching vibration.
-
2950-2850: C-H stretching vibrations of the methyl and methylene groups.
-
1450-1470: C-H bending vibrations.
-
1100-1200: C-N stretching vibration.
-
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Fragmentation:
-
Molecular Ion (M⁺): m/z = 113 for the free base.
-
Alpha-Cleavage: The most prominent fragmentation pathway for amines is cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of a methyl radical (CH₃•) or an isobutyl radical ((CH₃)₂CHCH₂•).
-
[M-15]⁺: Loss of a methyl group from the gem-dimethyl group at C2.
-
[M-57]⁺: Loss of the isobutyl group.
-
-
Caption: Relationship between structure and spectroscopic data.
IV. Applications in Drug Development
The primary application of enantiomerically pure (4S)-2,2,4-trimethylpyrrolidine is as a key chiral building block in the synthesis of complex pharmaceutical agents.[1] Its rigid structure and defined stereochemistry allow for precise control over the three-dimensional arrangement of atoms in the target molecule, which is often critical for its biological activity.
Case Study: Elexacaftor
Elexacaftor is a CFTR corrector used in the treatment of cystic fibrosis. The (4S)-2,2,4-trimethylpyrrolidine moiety is incorporated into the final structure of Elexacaftor and plays a crucial role in its interaction with the CFTR protein. The steric bulk of the gem-dimethyl groups and the specific orientation of the methyl group at the chiral center are thought to be critical for the drug's efficacy. The synthesis of Elexacaftor involves the coupling of the (4S)-2,2,4-trimethylpyrrolidine fragment to a complex heterocyclic core.
V. Conclusion
2,2,4-Trimethylpyrrolidine, particularly its (4S)-enantiomer, is a valuable and versatile building block in modern organic and medicinal chemistry. Its synthesis requires careful stereochemical control, and its characterization relies on a combination of standard spectroscopic techniques. The successful application of this compound in the synthesis of important drugs like Elexacaftor highlights the critical role of such chiral scaffolds in the development of new and effective therapies. This guide provides a foundational understanding for researchers and drug development professionals working with this important molecule.
References
-
(S)-2,2,4-trimethylpyrrolidine hydrochloride (CAS No: 1897428-40-8) API Intermediate Manufacturers. apicule. [Link]
-
(S)-2,2,4-trimethylpyrrolidine hydrochloride (CAS No: 1897428-40-8) API Intermediate Manufacturers. apicule. [Link]
-
(S)-2,2,4-trimethylpyrrolidine hydrochloride | C7H16ClN | CID 121250814 - PubChem. [Link]
-
(4S)-2,2,4-trimethylpyrrolidine | C7H15N | CID 21680456 - PubChem. [Link]
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- 2. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of 2,2,4-Trimethylpyrrolidine and its Hydrochloride Salt
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of novel chemical entities is fundamental to their successful application. 2,2,4-Trimethylpyrrolidine, a substituted pyrrolidine, represents a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its structural features, including a chiral center at the 4-position in certain stereoisomers, make it a valuable scaffold for the development of new therapeutic agents.[2] This technical guide provides an in-depth analysis of the known physical properties of 2,2,4-trimethylpyrrolidine and its more commonly encountered hydrochloride salt, with a particular focus on the experimental determination of its boiling point.
It is crucial to distinguish between the freebase form of 2,2,4-trimethylpyrrolidine and its hydrochloride salt, as their physical properties differ significantly. The freebase (CAS No: 35018-28-1) is a flammable liquid, while the hydrochloride salt (e.g., (S)-2,2,4-trimethylpyrrolidine hydrochloride, CAS No: 1897428-40-8) is a solid at room temperature.[3][4] The salt form is generally more stable and water-soluble, which can be advantageous for certain applications, including pharmaceutical formulations.[1][2]
Physicochemical Properties
| Property | 2,2,4-Trimethylpyrrolidine (Freebase) | (S)-2,2,4-Trimethylpyrrolidine Hydrochloride |
| CAS Number | 35018-28-1[3] | 1897428-40-8[4] |
| Molecular Formula | C₇H₁₅N[3] | C₇H₁₆ClN[5] |
| Molecular Weight | 113.20 g/mol [3] | 149.66 g/mol [5] |
| Appearance | Flammable liquid and vapor[3] | White to Off-White Solid[4] |
| Boiling Point | Not explicitly reported in reviewed sources | Not applicable (solid) |
| Melting Point | Not applicable (liquid) | 140 - 143°C[4] |
| Solubility | Not explicitly reported | Chloroform (Slightly), DMSO (Sparingly)[4] |
| Hydrogen Bond Donor Count | 1[3] | 1[5] |
| Hydrogen Bond Acceptor Count | 1[3] | 1[5] |
| Topological Polar Surface Area | 12 Ų[3] | 12.03 Ų[5] |
Boiling Point Determination: A Practical Approach
The boiling point of a liquid is a critical physical constant, defined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For novel compounds like 2,2,4-trimethylpyrrolidine, experimental determination is often necessary. The following protocol outlines the micro-reflux method, a reliable technique for determining the boiling point of a small sample of a liquid.
Causality Behind Experimental Choices
The micro-reflux method is selected for its efficiency with small sample volumes (typically < 1 mL), which is often a constraint when working with newly synthesized or expensive compounds.[6] By observing the temperature at which a stable reflux is achieved, we can obtain an accurate boiling point. The refluxing state indicates that the liquid and vapor phases are in equilibrium at the given pressure.
Experimental Protocol: Micro-Reflux Boiling Point Determination
Materials:
-
Sample of 2,2,4-trimethylpyrrolidine (freebase)
-
Small test tube
-
Thermometer (-10 to 200°C range)
-
Heating mantle or oil bath
-
Clamps and stand
-
Boiling chips or a magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of 2,2,4-trimethylpyrrolidine to a small, clean, and dry test tube. Add a few boiling chips or a small magnetic stir bar to ensure smooth boiling and prevent bumping.[6]
-
Apparatus Setup:
-
Securely clamp the test tube in a vertical position.
-
Position the thermometer inside the test tube so that the bulb is approximately 1 cm above the surface of the liquid. This placement is crucial for measuring the temperature of the vapor in equilibrium with the boiling liquid.[6]
-
Place the test tube assembly in a heating mantle or an oil bath.
-
-
Heating and Observation:
-
Begin heating the sample gently. If using a magnetic stirrer, ensure a gentle and constant stirring rate.
-
Observe the sample closely. As the liquid heats up, you will see it begin to boil, and vapor will start to rise.
-
A "reflux ring" of condensing vapor will become visible on the inner walls of the test tube. For an accurate measurement, the thermometer bulb must be positioned at the level of this reflux ring.[6]
-
-
Data Recording:
-
When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This constant temperature is the boiling point of the liquid.[6]
-
Record the stable temperature reading. It is also important to record the ambient atmospheric pressure, as boiling point is pressure-dependent.
-
-
Cooling and Shutdown:
-
Once the boiling point has been determined, turn off the heat source and allow the apparatus to cool down completely before disassembly.
-
Self-Validating System and Trustworthiness
The reliability of this protocol is enhanced by ensuring a stable and continuous reflux. A fluctuating temperature reading would indicate impurities in the sample or uneven heating. The use of boiling chips or a stirrer is a self-validating step to prevent superheating and ensure a controlled boil, leading to a more accurate and reproducible boiling point measurement.
Conceptual Workflow for Boiling Point Determination
The following diagram illustrates the logical flow of the micro-reflux method for determining the boiling point of a liquid sample.
Caption: Workflow for Micro-Reflux Boiling Point Determination.
Applications in Drug Development
2,2,4-Trimethylpyrrolidine and its derivatives are of interest in drug discovery. For instance, (S)-2,2,4-trimethylpyrrolidine hydrochloride is a key intermediate in the synthesis of Elexacaftor, a drug used to treat cystic fibrosis.[7] The physical properties detailed in this guide are essential for process development, formulation, and quality control in the pharmaceutical industry. The hydrochloride salt's solid nature and increased water solubility compared to the freebase are particularly relevant for handling and potential oral bioavailability.[1][2]
Conclusion
References
-
LookChem. Cas 1897428-40-8, 2,2,4-Trimethylpyrrolidine hydrochloride. [Link]
-
Pharmaffiliates. (4S)-2,2,4-Trimethylpyrrolidine Hydrochloride. [Link]
-
Apicule. (S)-2,2,4-trimethylpyrrolidine hydrochloride (CAS No: 1897428-40-8) API Intermediate Manufacturers. [Link]
-
Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
-
SlideShare. Experimental No. (2) Boiling Point Boiling point. [Link]
-
Vedantu. Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]
-
YouTube. Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry. [Link]
-
University of Colorado Boulder. BOILING POINT DETERMINATION. [Link]
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- 1. lookchem.com [lookchem.com]
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- 4. (S)-2,2,4-trimethylpyrrolidinehydrochloride | 1897428-40-8 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. apicule.com [apicule.com]
An In-Depth Technical Guide to the Solubility of 2,2,4-Trimethylpyrrolidine in Polar vs. Nonpolar Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2,4-trimethylpyrrolidine, a substituted cyclic amine of significant interest in pharmaceutical and chemical synthesis. The document elucidates the molecular factors governing its solubility in both polar and nonpolar solvent systems. A theoretical framework grounded in the principles of intermolecular forces and the "like dissolves like" paradigm is presented, supplemented by predictive models including Hansen Solubility Parameters (HSP). While quantitative experimental data for this specific compound is not broadly published, this guide establishes a robust predictive analysis based on its structural attributes and the known behavior of analogous compounds. Furthermore, detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility are provided to empower researchers in generating precise data for their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of solvent selection and solubility optimization for compounds featuring the pyrrolidine scaffold.
Introduction: The Critical Role of Solubility in Scientific Advancement
The solubility of a compound is a fundamental physicochemical property that dictates its utility across a vast spectrum of scientific applications, from drug delivery and formulation to reaction kinetics and purification. For drug development professionals, poor aqueous solubility can impede the progression of promising candidates, leading to challenges in bioavailability and formulation. In the realm of chemical synthesis, the choice of solvent is paramount, influencing reaction rates, yields, and the ease of product isolation.
2,2,4-Trimethylpyrrolidine, a chiral cyclic secondary amine, presents a unique molecular architecture that influences its interactions with various solvents. Its pyrrolidine ring provides a polar secondary amine group capable of hydrogen bonding, while the three methyl groups contribute to its steric bulk and introduce nonpolar character. Understanding the interplay of these structural features is key to predicting and controlling its solubility.
This guide will deconstruct the solubility profile of 2,2,4-trimethylpyrrolidine by examining its molecular structure, exploring the theoretical underpinnings of solubility, and providing practical methodologies for its empirical determination.
Molecular Structure and its Influence on Polarity and Solubility
The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The structure of 2,2,4-trimethylpyrrolidine is the primary determinant of its intermolecular interactions.
2.1. Structural Features of 2,2,4-Trimethylpyrrolidine
-
Pyrrolidine Ring: A five-membered saturated heterocycle containing a secondary amine. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The N-H bond allows it to also act as a hydrogen bond donor.
-
Secondary Amine Group: This functional group is polar and capable of engaging in hydrogen bonding, a strong type of dipole-dipole interaction.[2]
-
Three Methyl Groups: These alkyl substituents are nonpolar and contribute to the molecule's van der Waals forces. They also introduce steric hindrance around the polar amine group, which can influence solvent interactions.
2.2. Polarity and Predicted Solubility
The presence of both polar (amine) and nonpolar (methyl groups) functionalities classifies 2,2,4-trimethylpyrrolidine as a molecule with intermediate polarity.
-
In Polar Solvents: The secondary amine group is the primary driver of solubility in polar solvents. In protic polar solvents like water and alcohols, 2,2,4-trimethylpyrrolidine can act as both a hydrogen bond donor and acceptor. In aprotic polar solvents like acetone or dimethyl sulfoxide (DMSO), it can still participate in dipole-dipole interactions. However, the nonpolar character of the three methyl groups will limit its solubility in highly polar solvents compared to its unsubstituted parent, pyrrolidine, which is miscible with water. Generally, the aqueous solubility of aliphatic amines decreases as the number of carbon atoms increases, especially beyond six carbons.[3]
-
In Nonpolar Solvents: The alkyl groups will facilitate solubility in nonpolar solvents such as hexane, toluene, and diethyl ether through London dispersion forces. The polar amine group will somewhat hinder solubility in completely nonpolar solvents, but overall, good solubility is expected in a wide range of less polar organic solvents.[1]
The hydrochloride salt of 2,2,4-trimethylpyrrolidine is expected to be, and is reported to be, water-soluble, as the ionic nature of the salt dramatically increases its polarity.
Theoretical Framework for Predicting Solubility
While direct experimental data is the gold standard, theoretical models provide a powerful predictive tool for solvent selection.
3.1. Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a widely used method for predicting the miscibility of substances.[4][5][6][7][8] The total cohesive energy of a substance is divided into three components:
-
δd (Dispersion): Energy from London dispersion forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule is assigned a point in three-dimensional "Hansen space" defined by these three parameters. The principle is that substances with similar HSP values (i.e., are "close" in Hansen space) are likely to be soluble in one another.[8]
While the specific HSP values for 2,2,4-trimethylpyrrolidine are not readily published, they can be estimated using group contribution methods. For a molecule with both amine and alkyl functionalities, the HSP values would reflect a balance of these contributions.
Diagram of the Hansen Solubility Parameter Concept
Caption: Relationship between Hansen Solubility Parameters and solubility.
3.2. Thermodynamics of Dissolution
The process of dissolution can be understood through the change in Gibbs free energy (ΔG):
ΔG_sol = ΔH_sol - TΔS_sol
Where:
-
ΔH_sol is the enthalpy of solution, representing the energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.
-
T is the temperature.
-
ΔS_sol is the entropy of solution, which is generally positive as the solute and solvent mix.
For dissolution to be spontaneous, ΔG_sol must be negative. In the case of 2,2,4-trimethylpyrrolidine, dissolving in a polar, protic solvent would involve breaking the strong hydrogen bonds between solvent molecules and the hydrogen bonds and dipole-dipole interactions between the amine molecules. This is compensated by the formation of new hydrogen bonds between the amine and the solvent. In nonpolar solvents, the energetic cost of breaking solvent-solvent and solute-solute interactions is lower, as is the energetic gain from forming new interactions.
Predicted Solubility Profile of 2,2,4-Trimethylpyrrolidine
Based on the theoretical principles and data from analogous compounds, the following solubility profile for 2,2,4-trimethylpyrrolidine free base is predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The secondary amine group can both donate and accept hydrogen bonds. However, the three methyl groups will limit miscibility compared to unsubstituted pyrrolidine. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions are possible between the solvent and the amine group. The alkyl groups are readily accommodated. |
| Nonpolar | Hexane, Toluene, Diethyl Ether, Dichloromethane | High | The nonpolar alkyl groups will have favorable van der Waals interactions with these solvents. The polar amine group may slightly reduce solubility in very nonpolar alkanes. |
Experimental Determination of Solubility
To obtain definitive solubility data, empirical determination is essential. The following are standard, robust protocols for measuring both thermodynamic and kinetic solubility.
5.1. Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent and is considered the gold standard.[9][10][11]
Methodology:
-
Preparation: Add an excess amount of 2,2,4-trimethylpyrrolidine to a known volume of the selected solvent in a sealed, inert vial. The excess solid/liquid phase ensures that saturation is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. For many compounds, 24 to 72 hours is adequate.[11] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation: Separate the undissolved compound from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible filter (e.g., PTFE).
-
Quantification: Accurately dilute an aliquot of the saturated solution and determine the concentration of 2,2,4-trimethylpyrrolidine using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., mass spectrometry or UV if the compound is derivatized).
-
Calculation: The solubility is reported in units such as mg/mL or mol/L.
Experimental Workflow for Thermodynamic Solubility
Caption: Step-by-step workflow for the shake-flask method.
5.2. Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[12][13][14]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 2,2,4-trimethylpyrrolidine in DMSO (e.g., 10 mM).
-
Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature.
-
Precipitate Detection: Measure the amount of precipitate formed. This can be done using various techniques:
-
Nephelometry: Measures light scattering caused by insoluble particles.
-
UV Spectroscopy: After filtration or centrifugation, the concentration of the dissolved compound in the supernatant is measured.
-
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Logical Relationship of Solubility Determinants
Caption: Factors influencing the solubility of 2,2,4-trimethylpyrrolidine.
Conclusion
The solubility of 2,2,4-trimethylpyrrolidine is a nuanced interplay of its polar secondary amine functionality and its nonpolar trimethyl-substituted hydrocarbon framework. This dual character predicts a broad solubility profile, with high solubility anticipated in a wide range of organic solvents of varying polarity and moderate to high solubility in polar protic solvents. For applications requiring high aqueous solubility, the use of its hydrochloride salt is recommended.
While this guide provides a robust theoretical and predictive framework, it is imperative for researchers to perform empirical solubility testing for their specific solvent systems and conditions. The detailed protocols provided herein offer a validated starting point for these critical experiments. A thorough understanding and characterization of the solubility of 2,2,4-trimethylpyrrolidine will undoubtedly facilitate its successful application in drug discovery, chemical synthesis, and materials science.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
Abbott, S. (n.d.). Hansen Solubility Parameters in Practice. Steven Abbott TCNF Ltd. [Link]
- Belmares, M., et al. (2004). Hildebrand and Hansen Solubility Parameters from Molecular Dynamics with Applications to Electronic Nose Polymer Sensors.
-
Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification. (2018). World Health Organization. [Link]
-
Boiling Points & Solubility of Amines. StudyForce. (2019, August 22). [Link]
-
Hansen Solubility Parameters (HSP). Adscientis. [Link]
-
Hansen solubility parameter. Wikipedia. [Link]
-
Solubility and Thermodynamic Modeling of Carcinogenic Nitrosamines in Aqueous Amine Solvents for CO2 Capture. (2017). University of Kentucky UKnowledge. [Link]
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Solubility thermodynamics of amine boranes in polar solvents. (2013). ResearchGate. [Link]
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Amines and Heterocycles. (2020). [Link]
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Structure and Properties of Amines. (2024). Chemistry LibreTexts. [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. [Link]
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Thermodynamics of amide + amine mixtures. (2005). arXiv. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). MDPI. [Link]
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Description of the thermodynamic properties and fluid-phase behavior of aqueous solutions of linear, branched, and cyclic amines. (2019). ResearchGate. [Link]
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Solubility Toolbox for Successful Design of Drug Candidates. (2010). Inventiva Pharma. [Link]
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Hansen Solubility Parameters (HSP): 2 - Applications. (2018). American Coatings Association. [Link]
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Experimental and theoretical investigations into the stability of cyclic aminals. (2016). National Center for Biotechnology Information. [Link]
-
Structure and Properties of Amines. (2024). Chemistry LibreTexts. [Link]
-
Standard Operating Procedure for solubility testing. (2021). European Union Reference Laboratory for Alternatives to Animal Testing. [Link]
-
Thermodynamics of amine mixtures. (2002). ResearchGate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]
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Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications. [Link]
-
Description of the thermodynamic properties and fluid-phase behavior of aqueous solutions of linear, branched, and cyclic amines. (2019). ResearchGate. [Link]
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Automated assays for thermodynamic (equilibrium) solubility determination. (2018). ResearchGate. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. (2022). National Center for Biotechnology Information. [Link]
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Solvent-mediated modification of thermodynamics and kinetics of monoethanolamine regeneration reaction in amine-stripping carbon capture: Computational chemistry study. (2024). The Journal of Chemical Physics. [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies. [Link]
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Hansen Solubility Parameters (HSP): 2 - Applications. (2018). American Coatings Association. [Link]
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Solubility Data Series. IUPAC. [Link]
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Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides. (2020). Organic Chemistry Frontiers. [Link]
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Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. [Link]
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Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. (2024). ACS Publications. [Link]
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Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients. (2018). World Health Organization. [Link]
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Automated assays for thermodynamic (equilibrium) solubility determination. (2018). ResearchGate. [Link]
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Access options to polysubstituted pyrrolidines. (2023). ResearchGate. [Link]
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Advanced Amine Solvent Formulations and Process Integration for Near-Term CO2. (2008). CORE. [Link]
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iFormulate introduces…a quick guide to Hansen Solubility Parameters. (2017). YouTube. [Link]
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Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. (2011). National Center for Biotechnology Information. [Link]
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The Evolution of 2,2,4-Trimethylpyrrolidine: From Acetone Byproduct to CFTR Modulator Scaffold
The following technical guide details the history, synthesis, and application of 2,2,4-trimethylpyrrolidine, focusing on its evolution from a structural curiosity to a critical pharmacophore in modern drug development.
Executive Summary
2,2,4-Trimethylpyrrolidine (CAS: 1897428-40-8 for HCl salt) represents a triumph of scaffold optimization in medicinal chemistry. Historically overshadowed by its symmetric cousin, 2,2,5,5-tetramethylpyrrolidine, this specific isomer has recently gained prominence as a critical chiral building block for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, such as Olacaftor (VX-440). This guide explores the chemical lineage of this molecule, detailing the transition from classical acetone-ammonia condensations to the sophisticated ring-contraction methodologies used in modern pharmaceutical manufacturing.
Historical Genesis: The Triacetoneamine Era
The history of trimethylpyrrolidines is inextricably linked to the chemistry of Triacetoneamine (2,2,6,6-tetramethylpiperidin-4-one) . In the late 19th century, chemists like W. Heintz (1874) observed that the condensation of acetone with ammonia yielded heterocyclic products.
-
The "Symmetric" Trap: The thermodynamic product of acetone/ammonia condensation is the six-membered piperidine ring (Triacetoneamine). Reduction of this ring typically yields 2,2,6,6-tetramethylpiperidine.
-
The Pyrrolidine Challenge: Accessing the five-membered pyrrolidine ring required forcing conditions or specific rearrangements. Early attempts often resulted in mixtures or the thermodynamically favored 2,2,5,5-tetramethylpyrrolidine (via reduction of 2,2,5,5-tetramethyl-3-pyrroline).
-
The Shift: The 2,2,4-trimethyl isomer remained a chemical rarity until structure-activity relationship (SAR) studies in the 2010s identified its unique steric profile—possessing both a gem-dimethyl group and a chiral methyl center—as ideal for hydrophobic pocket occupancy in CFTR protein modulators.
Synthetic Evolution & Mechanism
The industrial production of (S)-2,2,4-trimethylpyrrolidine relies on a counter-intuitive ring contraction strategy. Rather than building the five-membered ring from acyclic precursors, modern protocols contract a six-membered piperidone ring.
The "Vertex Route": Base-Mediated Ring Contraction
The most robust synthesis, detailed in Vertex Pharmaceuticals patents, utilizes the Bargellini-type reaction or a modified Favorskii rearrangement equivalent.
The Pathway:
-
Precursor: 2,2,6,6-Tetramethylpiperidin-4-one (TAA).[1]
-
Reagents: Chloroform (
) and Sodium Hydroxide ( ). -
Intermediate: 5,5-dimethyl-3-methylenepyrrolidin-2-one.
-
Product: Reduction of the methylene group and the lactam carbonyl yields the target amine.
Mechanism of Action
The reaction of TAA with chloroform in base is chemically dense. It involves the generation of a trichloromethyl anion (or dichlorocarbene equivalent) which attacks the ketone.
Step-by-Step Causality:
-
Nucleophilic Attack: The
anion (generated from ) attacks the C4 carbonyl of the piperidone. -
Epoxide Formation: Intramolecular displacement of chloride forms a dichloro-epoxide or similar intermediate.
-
Ring Contraction: The ring opens and rearranges, extruding the carbonyl carbon or rearranging the skeleton to form the thermodynamically stable 5-membered lactam with an exocyclic double bond.
-
Result: The six-membered ring contracts to a five-membered pyrrolidinone.
Stereochemical Resolution
The biological activity of 2,2,4-trimethylpyrrolidine is highly dependent on the stereochemistry at the C4 position .[2] The (S)-enantiomer is typically the active pharmacophore.
| Parameter | Method A: Classical Resolution | Method B: Asymmetric Hydrogenation |
| Reagent | L-Mandelic Acid or D-Tartaric Acid | Chiral Catalyst (e.g., Rh-DuPhos) |
| Stage | Post-synthesis (on the amine) | During reduction of the methylene intermediate |
| Yield | Lower (max 50% theoretical without recycling) | High (>90%) |
| Scalability | High (Simple crystallization) | Moderate (High catalyst cost) |
| Purity | >99% ee (after recrystallization) | >95% ee |
Causality in Choice: For early-phase scale-up, Classical Resolution (Method A) is often preferred due to the low cost of reagents and the robustness of salt crystallization, despite the lower theoretical yield.
Experimental Protocol: Synthesis & Resolution
Note: This protocol is a composite based on standard patent literature (e.g., Vertex Pharmaceuticals) and is for research purposes only.
Phase 1: The Ring Contraction
-
Setup: Equip a 2L 3-neck flask with a mechanical stirrer, reflux condenser, and addition funnel.
-
Reagents: Charge 2,2,6,6-tetramethylpiperidin-4-one (100 g, 0.64 mol) and benzyltriethylammonium chloride (TEBA, 2.0 g, catalyst) into Dichloromethane (DCM, 500 mL).
-
Base Addition: Cool to 0°C. Add 50% NaOH solution (300 mL) dropwise, maintaining temperature <10°C.
-
Reaction: Add Chloroform (100 mL) slowly over 2 hours. The reaction is exothermic; vigorous stirring is essential to mix the biphasic system.
-
Workup: Separate the organic layer, wash with water (3x 200 mL) and brine. Dry over
and concentrate. -
Purification: Recrystallize the crude solid from hexanes to obtain 5,5-dimethyl-3-methylenepyrrolidin-2-one .
Phase 2: Reduction and Resolution
-
Hydrogenation: Dissolve the intermediate in Methanol. Add 10% Pd/C (5 wt%). Hydrogenate at 40 psi
for 12 hours. (Reduces the exocyclic double bond). -
Amide Reduction: Dissolve the resulting lactam in THF. Slowly add Lithium Aluminum Hydride (LiAlH4) (2.0 equiv) at 0°C. Reflux for 4 hours.
-
Quench: Fieser workup (
, 15% NaOH, ). Filter and concentrate to yield racemic 2,2,4-trimethylpyrrolidine. -
Resolution: Dissolve racemate in Ethanol. Add (L)-Mandelic acid (1.0 equiv). Heat to dissolve, then cool slowly to 4°C. Filter the crystals.
-
Free Basing: Treat the salt with 1M NaOH and extract with MTBE to yield (S)-2,2,4-trimethylpyrrolidine .
Pharmaceutical Utility: The CFTR Connection
The 2,2,4-trimethylpyrrolidine moiety serves as a "hydrophobic anchor" in CFTR correctors. In the cystic fibrosis protein, the mutation
-
Structure-Activity Relationship (SAR): The gem-dimethyl group at C2 provides metabolic stability (blocking oxidation alpha to the nitrogen). The C4-methyl group locks the conformation, fitting into a specific hydrophobic cleft on the CFTR surface.
[3]
References
-
Vertex Pharmaceuticals Inc. (2019). Processes for preparing (S)-2,2,4-trimethylpyrrolidine and its salts. WO2019028228.
- Heintz, W. (1874). Ueber die Einwirkung des Ammoniaks auf Aceton. Justus Liebigs Annalen der Chemie. [Historical Context]
- Bargellini, G. (1906). Reaction of ketones with chloroform and alkali. Gazzetta Chimica Italiana. [Mechanistic Origin]
-
PubChem. (2023). Compound Summary: (S)-2,2,4-Trimethylpyrrolidine hydrochloride.[2][4][5] National Library of Medicine.
-
ChemScene. (2023). Product Data: (S)-2,2,4-Trimethylpyrrolidine hydrochloride.[2][4][5]
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conformational analysis of 2,2,4-trimethylpyrrolidine ring
Stereoelectronic Anchoring: A Comprehensive Guide to the Conformational Dynamics of 2,2,4-Trimethylpyrrolidine
Abstract
The 2,2,4-trimethylpyrrolidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical chiral building block for next-generation therapeutics (e.g., CFTR modulators like Elexacaftor). Its conformational landscape is governed by a unique interplay between the Thorpe-Ingold (gem-dimethyl) effect at C2 and the stereogenic center at C4. This guide provides a rigorous, self-validating framework for analyzing these dynamics, synthesizing computational protocols with experimental NMR validation.
The Structural Thesis: The "Gem-Dimethyl Lock"
In unsubstituted pyrrolidine, the ring undergoes rapid pseudorotation between Envelope (E) and Twist (T) conformations, with a barrier of only 0.5–1.0 kcal/mol. However, the introduction of the 2,2,4-trimethyl motif drastically alters this landscape.
The C2 Anchor (Thorpe-Ingold Effect)
The gem-dimethyl group at C2 acts as a conformational anchor. Unlike cyclohexane, where 1,3-diaxial interactions dominate, the 5-membered ring is governed by eclipsing strain minimization .
-
Mechanism: The bulky gem-dimethyl group forces the C2 carbon to adopt a non-planar position to relieve torsional strain with the adjacent C3 methylene protons.
-
Result: This restricts the pseudorotational circuit, biasing the ring toward specific Twist forms where the methyl groups are staggered relative to the C3 protons.
The C4 Director
The C4-methyl group introduces chirality (typically (4S) in pharmaceutical applications).
-
Pseudo-equatorial Preference: To minimize 1,3-non-bonded interactions with the C2-methyls and the N-substituent, the C4-methyl group strongly prefers a pseudo-equatorial orientation.
-
The Conflict: The conformation that satisfies the C2-anchor (staggering) must also accommodate the C4-director (equatorial). This creates a defined "global minimum" that is energetically separated from other conformers by >2.5 kcal/mol, effectively "locking" the ring in biological systems.
Computational Protocol (In Silico Validation)
To rigorously define the low-energy conformers, researchers must employ a workflow that accounts for solvent effects and nitrogen inversion.
The Workflow Diagram
Figure 1: Computational workflow for isolating the global minimum of substituted pyrrolidines.
Recommended Level of Theory
-
Functional: B3LYP-D3(BJ) or ωB97X-D. The inclusion of dispersion corrections (D3) is non-negotiable for accurately modeling the van der Waals interactions between the methyl groups.
-
Basis Set: 6-311++G(d,p). Diffuse functions are critical for describing the nitrogen lone pair.
-
Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) in water or DMSO, as these molecules are often salts (HCl) in solution.
Experimental Validation: The NMR "Truth" System
Computational models must be validated against solution-phase data. The 5-membered ring's flexibility makes standard Karplus equations unreliable. You must use the Altona-Haas Generalization for 5-membered rings.
Vicinal Coupling ( ) Analysis
The coupling constants between C3-H and C4-H are the most sensitive probes for ring puckering.
The Protocol:
-
Acquire: 1H NMR (minimum 400 MHz, preferably 600 MHz) in
or . -
Extract:
and values. -
Calculate: Use the generalized Karplus equation including electronegativity substituents (
):
-
Note: For 2,2,4-trimethylpyrrolidine, the gem-dimethyl group desymmetrizes the C3 protons, making them magnetically non-equivalent (ABX system with C4-H).
NOE/ROE Mapping
Nuclear Overhauser Effect (NOE) provides spatial proximity constraints.
-
Critical Interaction: Irradiate the C2-Methyls.
-
Observation: If the C4-Methyl is pseudo-equatorial, you should observe a weak or negligible NOE to the C2-Methyls (distance > 4Å).
-
Observation: Strong NOE signals to specific C3 protons will define the twist angle.
-
Case Study: Synthesis & Resolution
The practical application of this analysis is seen in the synthesis of the (S)-enantiomer, a key intermediate for CFTR modulators.
Synthesis Pathway & Logic
Figure 2: Synthetic route to the pharmacologically active (S)-enantiomer.
Data Summary Table
| Parameter | Value / Characteristic | Relevance |
| CAS Number | 1897428-40-8 | Identification of (4S)-HCl salt [2].[2][3][4][5][6] |
| Ring Pucker | Twisted Envelope (C3/C4) | Minimizes C2-Me/C3-H eclipsing [1]. |
| C4-Me Orientation | Pseudo-Equatorial | Avoids 1,3-diaxial-like clash with C2-Me. |
| N-Inversion Barrier | ~8-10 kcal/mol | Higher than pyrrolidine due to steric bulk. |
| Key Application | Elexacaftor Intermediate | CFTR Modulation for Cystic Fibrosis [2]. |
References
-
Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992).[7] Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides.[7][8] Journal of Molecular Biology. Link
-
Apicule.[5] (n.d.). (S)-2,2,4-trimethylpyrrolidine hydrochloride (CAS No: 1897428-40-8) API Intermediate Description. Apicule API Database. Link
-
Haasnoot, C. A. G., de Leeuw, F. A. A. M., & Altona, C. (1980). The relationship between proton-proton NMR coupling constants and substituent electronegativities. Tetrahedron. (Context: Generalization of Karplus for 5-membered rings). 9
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions. (Context: The Thorpe-Ingold Valency Deflection/Gem-Dimethyl Effect). Link
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A Technical Guide to the Potential Applications of 2,2,4-Trimethylpyrrolidine in Material Science
Abstract: 2,2,4-Trimethylpyrrolidine, a chiral, sterically hindered cyclic amine, is a molecule with intriguing structural features that suggest a broad range of untapped applications beyond its current primary use as a pharmaceutical intermediate. This technical guide explores the potential of 2,2,4-trimethylpyrrolidine as a high-value building block in material science. We will delve into its prospective roles in the synthesis of advanced polymers, the formulation of novel ionic liquids, and the development of specialized catalysts and light stabilizers. This document serves as a foundational resource for researchers and scientists interested in leveraging the unique properties of this versatile compound for the next generation of materials.
Introduction: Unveiling the Potential of a Unique Building Block
2,2,4-Trimethylpyrrolidine is a five-membered saturated nitrogen-containing heterocycle, distinguished by the presence of three methyl groups that impart significant steric hindrance and specific electronic characteristics.[1] While it is most recognized as a key chiral intermediate in the synthesis of pharmaceuticals like Elexacaftor, its molecular architecture holds immense promise for the field of material science.[2] The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry due to the conformational flexibility of the ring, which can be controlled by substituents.[3] This same principle of substituent-driven property tuning is a cornerstone of modern material design.
This guide will provide a forward-looking perspective on how the distinct features of 2,2,4-trimethylpyrrolidine—its steric bulk, inherent chirality, and nucleophilic character—can be harnessed to create materials with novel and enhanced properties.
Core Molecular Properties and Synthetic Availability
Understanding the fundamental properties of 2,2,4-trimethylpyrrolidine is crucial for envisioning its applications.
| Property | Value/Description | Source |
| Molecular Formula | C7H15N | [4] |
| Molecular Weight | 113.20 g/mol | [4] |
| Structure | Saturated five-membered nitrogen-containing heterocycle with methyl groups at the 2,2, and 4 positions. | [1] |
| Chirality | The carbon at the 4-position is a chiral center, leading to (S) and (R) enantiomers. The (S)-enantiomer is more commonly available.[2] | [2] |
| Physical Form | Typically supplied as a hydrochloride salt ((S)-2,2,4-trimethylpyrrolidine hydrochloride), which is a white to off-white solid.[5] | [5] |
| Solubility | The hydrochloride salt is generally more water-soluble than the free base.[1][6] | [1][6] |
The synthesis of substituted pyrrolidines can be achieved through various routes, including the cyclization of acyclic precursors or the modification of existing pyrrolidine rings like proline.[7][8] The availability of chiral precursors makes stereoselective syntheses of compounds like 2,2,4-trimethylpyrrolidine feasible.
Potential Application I: Advanced Polymer Synthesis
The steric hindrance of 2,2,4-trimethylpyrrolidine makes it an intriguing candidate as a monomer or a modifying agent in polymer chemistry.
As a Monomer for High-Performance Polyamides and Polyimides
The secondary amine of 2,2,4-trimethylpyrrolidine can be reacted with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. The bulky trimethyl-substituted ring would likely disrupt chain packing, leading to polymers with:
-
Increased Solubility: The bulky side groups could prevent the close association of polymer chains, enhancing solubility in organic solvents and simplifying processing.
-
Higher Glass Transition Temperatures (Tg): The rigid, cyclic structure could restrict chain mobility, leading to materials with improved thermal stability.
-
Modified Mechanical Properties: The introduction of this bulky group could impact properties like tensile strength and modulus.
Experimental Workflow: Synthesis of a Polyamide from 2,2,4-Trimethylpyrrolidine
Caption: Workflow for polyamide synthesis using 2,2,4-trimethylpyrrolidine.
As a Component of Hindered Amine Light Stabilizers (HALS)
Sterically hindered amines are highly effective as light stabilizers for polymers.[9] They function by scavenging free radicals generated by photo-oxidation, thereby protecting the polymer from degradation. The 2,2,4-trimethylpyrrolidine structure is a precursor to a stable nitroxyl radical, which is the active species in the stabilization cycle. Incorporating this moiety into a polymer backbone or as a pendant group could create materials with inherent resistance to UV degradation.
Potential Application II: Pyrrolidinium-Based Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100°C, and they are explored as green solvents and electrolytes.[10][11] Pyrrolidinium-based ILs are known for their electrochemical and thermal stability.[12][13]
By N-alkylating 2,2,4-trimethylpyrrolidine and performing an anion exchange, a new family of chiral, sterically hindered ionic liquids could be synthesized.
Proposed Synthesis of a 2,2,4-Trimethylpyrrolidinium Ionic Liquid
Caption: Synthetic pathway to novel pyrrolidinium-based ionic liquids.
These novel ILs could have potential applications as:
-
Chiral Solvents: For asymmetric synthesis, where the chirality of the IL could influence the stereochemical outcome of a reaction.
-
Electrolytes in Batteries: The bulky, asymmetric cation might disrupt crystal packing at electrode surfaces, potentially improving ion transport and device performance.
-
Specialty Lubricants: The steric hindrance could provide excellent boundary lubrication properties.
Potential Application III: Catalysis and Ligand Design
The pyrrolidine ring is a fundamental component of highly successful organocatalysts, most notably proline.[14] The chiral nature and steric bulk of 2,2,4-trimethylpyrrolidine make it an attractive scaffold for developing new catalysts and ligands.
As a Chiral Organocatalyst
The secondary amine can participate in enamine and iminium ion catalysis, similar to proline.[14] The trimethyl substitution would create a unique steric environment around the catalytic center, potentially leading to different or improved selectivity in reactions like aldol and Michael additions compared to existing catalysts.
As a Ligand for Asymmetric Metal Catalysis
The nitrogen atom can act as a donor to coordinate with metal centers. Functionalization of the pyrrolidine ring (e.g., at the nitrogen or by introducing other donor groups) could yield a range of chiral ligands. These ligands could be employed in asymmetric hydrogenation, C-C bond formation, and other metal-catalyzed transformations, where the steric hindrance would play a key role in defining the geometry of the metal complex and influencing enantioselectivity.
Conclusion and Future Outlook
While 2,2,4-trimethylpyrrolidine is currently established within the pharmaceutical industry, its potential in material science is largely unexplored and highly promising. The combination of steric hindrance, chirality, and a reactive secondary amine within a robust cyclic framework provides a rich platform for innovation. Future research should focus on the practical synthesis and characterization of polymers, ionic liquids, and catalysts derived from this intriguing molecule. Such efforts could unlock a new class of materials with tailored properties for a wide array of advanced applications. The exploration of sterically hindered amines, in general, is a fertile ground for discovering new functionalities in chemistry and material science.[15][16][17]
References
-
apicule. (S)-2,2,4-trimethylpyrrolidine hydrochloride (CAS No: 1897428-40-8) API Intermediate Manufacturers.[Link]
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Chandan, N., et al. (2012). Rapid synthesis of substituted pyrrolines and pyrrolidines by nucleophilic ring closure at activated oximes. Organic & Biomolecular Chemistry. [Link]
-
LookChem. Cas 1897428-40-8,2,2,4-Trimethylpyrrolidine hydrochloride.[Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.[Link]
-
Wikipedia. Pyrrolidine.[Link]
-
PubChem. (S)-2,2,4-trimethylpyrrolidine hydrochloride | C7H16ClN | CID 121250814.[Link]
-
ResearchGate. Active Base Hybrid Organosilica Materials based on Pyrrolidine Builder Units for Fine Chemicals Production.[Link]
-
Taylor & Francis Online. Sterically Hindered Amines and Nitroxyls as Polymer Stabilizers.[Link]
-
Royal Society of Chemistry. The synthesis of sterically hindered amines by a direct reductive amination of ketones.[Link]
-
ResearchGate. Ionic Liquids Based on Imidazolium and Pyrrolidinium Salts of the Tricyanomethanide Anion.[Link]
-
ResearchGate. Sterically hindered amine derivatives with wide ranges of applications.[Link]
-
Solvionic. Ionic liquids.[Link]
-
ACS Publications. Steric limits in the reactions of amines with in situ generted .alpha.-lactams. The synthesis of extremely sterically hindered tertiary amines.[Link]
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MDPI. Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids.[Link]
-
OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure.[Link]
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Methodological & Application
Application Notes & Protocols: Preparation and Storage of 2,2,4-Trimethylpyrrolidine Salts
Introduction: The Rationale for Salt Formation in Amine Storage
In the realm of pharmaceutical development and organic synthesis, the long-term stability and handling of reactive intermediates are paramount. 2,2,4-Trimethylpyrrolidine, a substituted cyclic secondary amine, is a valuable building block, notably as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Elexacaftor.[1] However, like many free amines, 2,2,4-trimethylpyrrolidine in its base form can be a volatile liquid, susceptible to atmospheric oxidation and carboxylation (reaction with CO₂), and can be challenging to purify and handle accurately by weight.
Converting amines into their corresponding salts is a fundamental and highly effective strategy to mitigate these issues.[2] The resulting crystalline solids are generally more stable, non-volatile, and less prone to degradation.[3] This transformation enhances shelf-life and simplifies handling, purification, and stoichiometric control in subsequent reactions. Furthermore, salt formation can improve aqueous solubility, a critical attribute for certain biological and synthetic applications.[4][5] This guide provides a comprehensive overview and detailed protocols for the preparation of 2,2,4-trimethylpyrrolidine salts, focusing on the commonly used hydrochloride and hydrobromide forms, to ensure their stability and integrity during storage.
Strategic Selection of the Counter-ion
The choice of the acid used for salt formation is a critical decision that influences the physicochemical properties of the resulting salt. The ideal salt form should be a stable, non-hygroscopic, crystalline solid with a well-defined melting point.
-
Hydrochlorides (HCl): This is the most common choice for amine salt formation.[4] Hydrochloric acid is strong, readily available, and typically yields crystalline, water-soluble salts.[5][6] The resulting 2,2,4-trimethylpyrrolidine hydrochloride is a well-characterized, stable solid, making it an excellent default choice for long-term storage.[1][3]
-
Hydrobromides (HBr): Similar to hydrochlorides, hydrobromide salts are also common. In some cases, a hydrobromide salt may offer advantages in crystallinity or have different solubility profiles compared to its hydrochloride counterpart, which can be beneficial for specific purification or formulation needs.
-
Other Acids: While less common for simple storage, other acids like sulfuric, phosphoric, or organic acids (e.g., tartaric, citric) can be used. These are often employed to resolve racemic mixtures or to fine-tune properties like solubility and dissolution rate for final drug products. For the purpose of stable storage of an intermediate, mineral acids like HCl and HBr are generally preferred.
The following diagram illustrates a decision-making process for salt selection:
Caption: Decision tree for selecting an appropriate salt form.
Protocols for Salt Preparation
The following protocols provide step-by-step methodologies for the preparation of hydrochloride and hydrobromide salts of 2,2,4-trimethylpyrrolidine. Safety is paramount: all operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.
General Experimental Workflow
The conversion of the free base to its salt form follows a straightforward acid-base neutralization. The general workflow involves dissolving the amine in a suitable organic solvent, followed by the stoichiometric addition of the selected acid. The resulting salt, which is typically insoluble in the chosen solvent, precipitates and can be isolated by filtration.
Caption: General experimental workflow for amine salt preparation.
Protocol 1: Preparation of 2,2,4-Trimethylpyrrolidine Hydrochloride
This protocol utilizes a commercially available solution of hydrogen chloride in an organic solvent, which offers excellent control and minimizes the introduction of water.
Materials:
-
2,2,4-Trimethylpyrrolidine (free base)
-
Anhydrous diethyl ether (Et₂O) or ethyl acetate (EtOAc)
-
2.0 M solution of hydrogen chloride in diethyl ether
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and vacuum filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,4-trimethylpyrrolidine (1.0 eq.) in anhydrous diethyl ether (approx. 10-15 mL per gram of amine).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches a temperature of 0-5 °C. The causality for cooling is to manage the exothermicity of the acid-base neutralization reaction and to decrease the solubility of the resulting salt, promoting higher recovery.
-
Acid Addition: Slowly add a 2.0 M solution of HCl in diethyl ether (1.0 - 1.05 eq.) dropwise to the stirred amine solution via a dropping funnel. The addition of a slight excess of acid ensures complete conversion of the amine to its salt.[7]
-
Precipitation: A white precipitate of 2,2,4-trimethylpyrrolidine hydrochloride will form immediately upon addition of the acid.[4]
-
Stirring: After the addition is complete, allow the resulting slurry to stir in the ice bath for an additional 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two small portions of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Drying: Dry the crystalline solid under high vacuum at room temperature to a constant weight. The final product should be a free-flowing white to off-white solid.[8]
Protocol 2: Preparation of 2,2,4-Trimethylpyrrolidine Hydrobromide
This protocol is analogous to the hydrochloride preparation, substituting hydrobromic acid.
Materials:
-
2,2,4-Trimethylpyrrolidine (free base)
-
Anhydrous diethyl ether (Et₂O)
-
Hydrogen bromide solution (e.g., 33% wt in acetic acid, or HBr gas dissolved in ether)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and vacuum filtration apparatus
Procedure:
-
Dissolution & Cooling: Following steps 1 and 2 from Protocol 3.2, prepare a cold, stirred solution of the free base in anhydrous diethyl ether.
-
Acid Addition: Stoichiometrically, the procedure is identical. Cautiously add hydrobromic acid (1.0 - 1.05 eq.) dropwise. If using HBr in acetic acid, be aware that the final product may require more thorough washing to remove residual acetic acid. A solution of HBr gas in an anhydrous solvent is preferred.
-
Precipitation & Isolation: Follow steps 4 through 8 from Protocol 3.2. The hydrobromide salt will precipitate and can be isolated, washed, and dried in the same manner.
Characterization and Quality Control
Proper characterization is a self-validating step to confirm the identity and purity of the prepared salt.
| Parameter | Method | Expected Result for 2,2,4-Trimethylpyrrolidine HCl | Causality & Interpretation |
| Appearance | Visual Inspection | White to off-white crystalline solid.[8] | A uniform, crystalline appearance suggests high purity. Discoloration may indicate impurities or degradation. |
| Melting Point | Melting Point Apparatus | 140 - 143 °C.[8] | A sharp melting point within the expected range is a strong indicator of purity. A broad or depressed melting range suggests the presence of impurities. |
| FT-IR Spectroscopy | ATR-FTIR | Broad absorption band from ~2700-2400 cm⁻¹. | This characteristic broad peak corresponds to the N-H⁺ stretching vibration of the secondary ammonium salt, confirming protonation of the amine nitrogen.[4] |
| ¹H NMR Spectroscopy | NMR Spectrometer | Downfield shift of protons α to the nitrogen. | The electron-withdrawing effect of the protonated nitrogen (N⁺-H) deshields adjacent protons, causing their signals to shift to a higher ppm value compared to the free base. |
| Purity | HPLC / GC | >95% (as per supplier specifications).[9] | Chromatographic methods provide quantitative assessment of purity and can detect any residual starting material or byproducts.[10] |
Long-Term Storage and Handling
Proper storage is essential to maintain the integrity of the prepared salts. Amine salts, particularly hydrohalides, can be hygroscopic.[8]
-
Atmosphere: Store the salt under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and atmospheric CO₂. This is especially critical for long-term storage.
-
Container: Use a well-sealed, airtight container made of an inert material such as amber glass.
-
Temperature: For maximum stability, store the container in a freezer at -20°C.[8] This minimizes the rate of any potential degradation reactions.
-
Moisture Control: Store containers within a desiccator, especially if they will be accessed frequently. This provides an additional layer of protection against moisture absorption upon opening.[11]
-
Labeling: Ensure all containers are clearly labeled with the chemical name, structure, CAS number, date of preparation, and any relevant hazard information.[12]
By following these protocols and storage guidelines, researchers, scientists, and drug development professionals can ensure the preparation of high-purity 2,2,4-trimethylpyrrolidine salts and maintain their stability for long-term use in critical synthetic applications.
References
-
LookChem. (n.d.). Cas 1897428-40-8, 2,2,4-Trimethylpyrrolidine hydrochloride. Retrieved from [Link]
-
Apicule. (n.d.). (S)-2,2,4-trimethylpyrrolidine hydrochloride (CAS No: 1897428-40-8) API Intermediate Manufacturers. Retrieved from [Link]
- Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.
- Google Patents. (2010). US20100204470A1 - Method for salt preparation.
-
Organic Syntheses. (n.d.). 2,2-dimethylpyrrolidine. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
- Google Patents. (2020). US20200369608A1 - Processes for preparing pyrrolidine compounds.
-
PubChem. (n.d.). (S)-2,2,4-trimethylpyrrolidine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]
-
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Lumen Learning. (n.d.). 23.3. Reactions of amines. Retrieved from [Link]
-
Environmental Health & Safety, University of Washington. (n.d.). How do I safely store chemicals in laboratory?. Retrieved from [Link]
-
PubMed. (2008). Synthesis and characterization of new pyrrolidinium based protic ionic liquids. Good and superionic liquids. Retrieved from [Link]
-
Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]
-
MDPI. (n.d.). Designing Pyrrolidinium-Based Ionic Liquid Electrolytes for Energy Storage: Thermal and Electrical Behaviour of Ternary Mixtures with Lithium Salt and Carbonates. Retrieved from [Link]
- Google Patents. (n.d.). EP0956141B1 - Amine heat stable salt neutralization having reduced solids.
-
Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]
-
ACP. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. Retrieved from [Link]
-
AIP Publishing. (2017). Computational and experimental characterization of a pyrrolidinium-based ionic liquid for electrolyte applications. Retrieved from [Link]
-
University of Galway. (2024). Guidance on Safe Storage of Chemicals in the Laboratory. Retrieved from [Link]
-
European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. Retrieved from [Link]
-
MDPI. (n.d.). A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enhanced ion-transport characteristics of pyrrolidinium-based electrolytes with Mg(FSA)2. Retrieved from [Link]
-
ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Retrieved from [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2,2,4-Trimethylpyrrolidine Mixtures
Welcome to the technical support center for challenges related to the purification of 2,2,4-trimethylpyrrolidine reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and in-depth answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to help you navigate the complexities of removing unreacted 2,2,4-trimethylpyrrolidine and ensure the purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows residual 2,2,4-trimethylpyrrolidine after a standard aqueous workup. Why is this happening?
A standard aqueous workup is often insufficient for completely removing amines like 2,2,4-trimethylpyrrolidine. Amines can partition between the organic and aqueous layers, especially if the pH of the aqueous layer is not acidic enough to fully protonate the amine.[1] For effective removal, an acid wash is typically required to convert the amine into its water-soluble salt.
Q2: I'm concerned that an acid wash will degrade my acid-sensitive product. What are my alternatives?
If your product is sensitive to acidic conditions, you have several alternatives to an acid wash. These include:
-
Solid-Phase Extraction (SPE) with a Scavenger Resin: These resins are functionalized solid supports that selectively bind to and remove excess reagents like amines from a reaction mixture.[2]
-
Chromatography: Techniques like column chromatography on silica gel or alumina can effectively separate the amine from your product.[3][4]
-
Copper Sulfate Wash: Washing the organic layer with an aqueous solution of copper (II) sulfate can form a copper-amine complex that partitions into the aqueous layer.[1]
Q3: How can I confirm that all the unreacted 2,2,4-trimethylpyrrolidine has been removed from my sample?
Several analytical techniques can be used to confirm the absence of residual amine:
-
NMR Spectroscopy: Proton NMR is highly sensitive for detecting the characteristic signals of 2,2,4-trimethylpyrrolidine.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of residual amine, often after derivatization to improve detection.[5]
-
Gas Chromatography (GC): GC is a sensitive method for analyzing volatile amines.[6]
-
Thin-Layer Chromatography (TLC): Staining with an amine-specific agent, such as ninhydrin for primary and secondary amines, can indicate the presence of residual amine.
Troubleshooting Guides
Problem 1: Incomplete Amine Removal with Acid Wash
Symptoms:
-
Residual 2,2,4-trimethylpyrrolidine is observed in the NMR spectrum of the product after an acid wash.
-
The pH of the aqueous layer after extraction is neutral or basic.
Root Causes and Solutions:
-
Insufficient Acid: The amount of acid used may not be enough to fully protonate the amine. It is crucial to use a sufficient molar excess of acid.
-
Incorrect Acid Choice: A weak acid may not be strong enough to effectively protonate the sterically hindered 2,2,4-trimethylpyrrolidine.
-
Inadequate Mixing: Insufficient agitation during the extraction can lead to poor mass transfer between the organic and aqueous phases.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete amine removal with an acid wash.
Detailed Protocol for an Effective Acid Wash:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl).[1] Start with a volume of acid solution equal to the organic layer.
-
Mixing: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely.
-
Aqueous Layer Removal: Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash 2-3 times with fresh acid solution.
-
Purity Check: After the final wash, take a small aliquot of the organic layer, concentrate it, and analyze by TLC or NMR to confirm the absence of the amine.
-
Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
Problem 2: Product Loss During Solid-Phase Extraction (SPE) with Scavenger Resins
Symptoms:
-
Low yield of the desired product after purification with an amine scavenger resin.
-
The desired product is detected in the resin washings.
Root Causes and Solutions:
-
Non-specific Binding: The product may be interacting with the resin.
-
Incorrect Resin Choice: The chosen scavenger resin may not be suitable for the specific reaction conditions or the product's functional groups.
-
Insufficient Washing: The product may not be fully eluted from the resin after the amine has been scavenged.
Decision Tree for Selecting the Right Scavenger Resin:
Caption: Decision tree for selecting an appropriate amine scavenger resin.
General Protocol for Amine Scavenging with an Isocyanate Resin:
-
Resin Selection: Choose an appropriate scavenger resin based on the properties of your product and the unreacted amine. Isocyanate resins are effective for scavenging primary and secondary amines.[7]
-
Reaction Quenching: After the primary reaction is complete, add the scavenger resin to the reaction mixture. A typical starting point is to use 2-4 equivalents of the resin relative to the excess amine.[8]
-
Incubation: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the resin with the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate in vacuo to obtain the purified product.
| Resin Type | Target Amine | Mechanism |
| Isocyanate Resin | Primary & Secondary Amines | Covalent bond formation |
| Sulfonic Acid Resin | Basic Amines | Ionic interaction |
| Aldehyde Resin | Primary Amines | Imine formation |
Problem 3: Poor Separation During Column Chromatography
Symptoms:
-
Co-elution of 2,2,4-trimethylpyrrolidine and the desired product.
-
Streaking or tailing of the amine spot on TLC.
Root Causes and Solutions:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the amine from the product.
-
Silica Gel Acidity: The acidic nature of silica gel can lead to strong interactions with basic amines, causing tailing.[9]
-
Column Overloading: Applying too much crude material to the column can exceed its separation capacity.
Protocol for Optimizing Column Chromatography for Amine Separation:
-
Solvent System Selection: Use TLC to screen for an optimal solvent system that provides good separation between the product and the amine (a ΔRf of >0.2 is ideal).
-
Deactivating Silica Gel: To minimize tailing, silica gel can be treated with a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v), in the mobile phase.[10] This deactivates the acidic sites on the silica surface.
-
Column Packing: Properly pack the column to avoid channels and ensure a uniform stationary phase.
-
Loading: Dissolve the crude mixture in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring their composition by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product and concentrate them in vacuo.
References
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- University of Rochester. (n.d.). Workup for Removing Amines.
- ResearchGate. (2021, August 31). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization.
- Purolite. (n.d.). Cleaning Methods for Fouled Ion Exchange Resins.
- Amerigo Scientific. (n.d.). Scavenger Resins.
- Refining Community. (2010, September). Contamination in Amine Systems.
- MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Google Patents. (n.d.). Purification of amine reaction mixtures.
- ResearchGate. (2019, September 27). What solvent should I use with SPE to elute amines from silica?.
- SpringerLink. (2018, December 14). Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides.
- Google Patents. (n.d.). Processes for preparing pyrrolidine compounds.
- Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- Google Patents. (n.d.). Cleaning agent and cleaning method for removing residual aromatic amine substances in reverse osmosis membrane.
- Google Patents. (n.d.). Process for the purification of 2-pyrrolidone.
- Google Patents. (n.d.). Scavenger resin and processes for the use thereof.
- Atmospheric Measurement Techniques. (2017, March 16). Quantitation of 11 alkylamines in atmospheric samples: separating structural isomers by ion chromatography.
- Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
- National Institutes of Health. (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.
- Chromatography Online. (n.d.). Understanding and Improving Solid-Phase Extraction.
- PubMed. (2012, August 24). Ion chromatographic separation and quantitation of alkyl methylamines and ethylamines in atmospheric gas and particulate matter using preconcentration and suppressed conductivity detection.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
- Bioanalysis Zone. (n.d.). Chromatographic separation technologies.
- ResearchGate. (1971). Chapter+Amines.pdf.
- Covalent Scavengers for Primary and Secondary Amines. (n.d.).
- International Journal of Drug Development & Research. (2023, July 4). Laboratory Techniques of Purification and Isolation.
- Google Patents. (n.d.). Method of removing amines.
- ACS Omega. (2026, February 3). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides.
- International Journal of Drug Development & Research. (2012, April-June). Laboratory Techniques of Purification and Isolation.
- Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction.
- ResearchGate. (2025, August 6). The application of scavenger resin in combinatorial chemistry.
- Chemistry LibreTexts. (2023, January 22). Substitution and Elimination Reactions of Amines.
- Biotage. (n.d.). Metal Scavenger User Guide.
- Reddit. (n.d.). Amine workup.
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minimizing side reactions in the cyclization of 2,2,4-trimethylpyrrolidine precursors
Technical Support Center: Cyclization of 2,2,4-Trimethylpyrrolidine Precursors
Welcome to the technical support center for the synthesis of 2,2,4-trimethylpyrrolidine. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this and related pyrrolidine structures. The 2,2,4-trimethylpyrrolidine scaffold is a valuable building block in medicinal chemistry and materials science. However, its synthesis, typically via intramolecular cyclization of precursors like 4-amino-4-methylpentan-2-one, is often plagued by side reactions that can significantly reduce yield and complicate purification.
This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you identify, understand, and minimize these unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to 2,2,4-trimethylpyrrolidine and its direct precursor?
The most common and direct route is the intramolecular reductive amination of 4-amino-4-methylpentan-2-one. This reaction involves the formation of an intermediate cyclic imine (or enamine tautomer) which is then reduced in situ to the final saturated pyrrolidine ring. The overall transformation is a powerful method for constructing cyclic amines.[1][2]
Caption: Intramolecular reductive amination pathway.
Q2: My reaction yields are consistently low and TLC/LC-MS analysis shows multiple byproducts. What are the most common side reactions?
Low yields are typically due to competing side reactions. The primary culprits are:
-
Intermolecular Condensation/Polymerization: Instead of cyclizing, two or more precursor molecules react with each other, leading to dimers and oligomers. This is especially problematic at high concentrations.[3]
-
Enamine/Imine Formation and β-Elimination: The precursor can undergo elimination to form mesityl oxide and ammonia, particularly under harsh thermal conditions or with strong bases/acids.
-
Incomplete Reduction: The intermediate cyclic imine may persist in the final mixture if the reducing agent is weak, deactivated, or used in stoichiometric insufficiency.
-
Over-reduction (if applicable): In syntheses involving reducible protecting groups or other functionalities, the chosen reducing agent might be too harsh, leading to unintended modifications.
Q3: How can I reliably identify the major side products in my crude reaction mixture?
A combination of analytical techniques is recommended for unambiguous identification:
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying volatile byproducts like mesityl oxide or confirming the mass of the desired product and dimeric species.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for separating and identifying the masses of the starting material, product, dimeric byproducts, and polar intermediates.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. Look for characteristic signals: vinyl protons (~5.0-6.5 ppm) for elimination products, and a complex mixture of signals for polymeric material. Comparing the crude NMR to a pure standard of your starting material is crucial.
Troubleshooting Guide: Problem-Oriented Solutions
Problem 1: Significant Formation of Dimeric and Polymeric Byproducts
-
Symptom: Your main product spot/peak is present, but you observe significant amounts of higher molecular weight species in your MS data and/or baseline smearing on your TLC/crude NMR.
-
Causality: Intramolecular reactions (cyclization) are kinetically first-order, while intermolecular reactions (dimerization) are second-order. At high concentrations, the probability of two precursor molecules colliding and reacting is much higher, favoring the undesired intermolecular pathway. The formation of a five-membered ring is generally kinetically and thermodynamically favored, but this advantage can be overcome by high concentration.[3]
-
Core Directive (The Dilution Principle): The most effective strategy to favor intramolecular cyclization is to maintain a very low concentration of the precursor throughout the reaction.
Caption: Workflow for addressing dimerization.
-
Detailed Protocol: High-Dilution via Syringe Pump Addition
-
Set up your reaction vessel containing the chosen solvent and the reducing agent (e.g., sodium triacetoxyborohydride). If the reaction is acid-catalyzed, include the acid (e.g., acetic acid) in this initial mixture.
-
Heat the mixture to the desired reaction temperature.
-
Dissolve your 4-amino-4-methylpentan-2-one precursor in a separate portion of the same solvent.
-
Using a syringe pump, add the precursor solution to the heated reaction vessel over a prolonged period (e.g., 4-8 hours). This ensures the instantaneous concentration of the free precursor remains extremely low, thus favoring the intramolecular pathway.
-
After the addition is complete, allow the reaction to stir for an additional period (e.g., 2-12 hours) to ensure complete conversion.
-
Problem 2: Formation of Mesityl Oxide via Elimination
-
Symptom: A strong, characteristic odor is present. GC-MS analysis shows a significant peak corresponding to mesityl oxide (MW = 98.14 g/mol ). ¹H NMR of the crude mixture may show signals around 2.1 ppm and 6.1 ppm.
-
Causality: This is a classic β-elimination reaction from the keto-amine precursor. It is heavily promoted by excessively high temperatures and/or the use of strong, non-nucleophilic bases or overly harsh acidic conditions. The reaction proceeds by removing a proton from the C3 position, followed by the loss of the amino group.[4]
| Condition | Probable Effect on Elimination | Recommended Action |
| Temperature > 80 °C | Increases rate of elimination relative to cyclization. | Reduce temperature to a milder range (e.g., 40-60 °C). |
| Strong Base (e.g., DBU, t-BuOK) | Promotes E2-type elimination. | Avoid strong bases. The amine is basic enough for cyclization. |
| Strong Acid (e.g., conc. H₂SO₄) | Can catalyze dehydration/elimination. | Use a milder acid catalyst like acetic acid or p-TsOH.[5] |
-
Suggested Solutions:
-
Lower the Reaction Temperature: This is the most critical parameter. Elimination reactions often have a higher activation energy than the desired cyclization, so lowering the temperature will disproportionately slow the side reaction.
-
Optimize pH/Catalyst: For reductive amination, the reaction works best under weakly acidic conditions (pH 4-6).[6] This protonates the carbonyl, activating it for nucleophilic attack by the amine, but is not acidic enough to aggressively promote elimination. Acetic acid is often an excellent choice as both the catalyst and a solvent.
-
Choice of Reducing Agent: Use a mild reducing agent that is effective under these conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior to sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) as it is selective for imines in the presence of ketones and is active in mildly acidic media.[7][8]
-
Problem 3: Reaction Stalls / Incomplete Conversion
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction times.
-
Causality: This issue can stem from several factors:
-
Deactivated Reducing Agent: Borohydride reagents can decompose upon exposure to moisture or overly acidic conditions.
-
Insufficient Catalyst: The acid catalyst may be neutralized by basic impurities or used in insufficient quantity.
-
Water Scavenging: The initial condensation step to form the imine releases water. If this water is not removed or tolerated by the system, it can inhibit the reaction equilibrium.
-
-
Suggested Solutions:
-
Use Fresh Reagents: Ensure your reducing agent is fresh and has been stored under anhydrous conditions.
-
Verify Catalyst Loading: Ensure you are using a catalytic amount of acid (typically 5-10 mol%).
-
Add a Dehydrating Agent: Incorporating molecular sieves (3Å or 4Å) into the reaction mixture can effectively remove the water generated in situ, driving the equilibrium towards the imine intermediate and facilitating the subsequent reduction.
-
Staged Approach: An alternative is a two-step, one-pot procedure. First, stir the precursor with the acid catalyst and molecular sieves at room temperature for a few hours to form the imine, then add the reducing agent to complete the reaction.
-
References
-
Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
2,2,4-Trimethylpyrrolidine hydrochloride | 1897428-40-8. LookChem. Available at: [Link]
-
Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. ResearchGate. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
(PDF) AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. ResearchGate. Available at: [Link]
-
Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Available at: [Link]
- Processes for preparing pyrrolidine compounds.Google Patents.
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Synthesis of pyrrolidones via reductive amination of LA. ResearchGate. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
III. Intramolecular Addition (Cyclization) Reactions. Chemistry LibreTexts. Available at: [Link]
-
Paal–Knorr synthesis. Wikipedia. Available at: [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]
-
11.7: Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. Available at: [Link]
-
Reductive Amination. Chemistry Steps. Available at: [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]
-
Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. MDPI. Available at: [Link]
-
Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. PMC - PubMed Central. Available at: [Link]
-
[2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
E2 and E1 Elimination Reactions of Cyclohexanes. Chemistry Steps. Available at: [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. Available at: [Link]
-
Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Scribd. Available at: [Link]
-
Paal–Knorr synthesis: An old reaction, new perspectives. ResearchGate. Available at: [Link]
-
Cyclization step of noradrenaline and adrenaline autoxidation: a quantum chemical study. Nature.com. Available at: [Link]
-
Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. PMC - PubMed Central. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Handling & Storage of 2,2,4-Trimethylpyrrolidine
This technical guide addresses the specific challenges of handling 2,2,4-trimethylpyrrolidine (specifically its hydrochloride salt, a common stable form), a hygroscopic chiral building block used in drug discovery.
Topic: Hygroscopicity Management & Experimental Integrity Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Document ID: TMP-HYGRO-GUIDE-v2.1
Executive Summary: The Hygroscopic Challenge
2,2,4-Trimethylpyrrolidine (TMP) is frequently supplied as a hydrochloride salt (e.g., CAS 1897428-40-8 for the (S)-enantiomer). While the salt formation stabilizes the volatile secondary amine, it introduces significant hygroscopicity .
The Core Problem: Absorption of atmospheric moisture alters the effective molecular weight of the reagent. In precise stoichiometric reactions (e.g., amide couplings, SNAr), this leads to:
-
Under-dosing of the amine: Resulting in incomplete conversion of the electrophile.
-
Hydrolysis side-reactions: Moisture introduced by the reagent hydrolyzes sensitive coupling agents (e.g., HATU, acid chlorides).
-
Physical degradation: Caking and deliquescence make weighing and transfer inaccurate.
Troubleshooting Guide (Q&A Format)
Q1: My TMP-HCl salt has formed hard clumps in the bottle. Can I still use it?
Status: CRITICAL STOP. Do not use directly for stoichiometry-sensitive reactions. Root Cause: The lattice has absorbed sufficient moisture to initiate partial deliquescence and recrystallization, likely altering the weight-percent purity. Corrective Action:
-
Quantify Water: Perform a Karl Fischer (KF) titration. If water content > 1.0% w/w, drying is required.
-
Remediation: Pulverize the clumps in a dry glovebox (if possible) or rapidly in a mortar under a cone of dry nitrogen. Proceed immediately to the Vacuum Drying Protocol (See Section 3).
Q2: I observe low yields in amide coupling reactions using TMP. Could moisture be the cause?
Status: Highly Probable. Diagnostic: Check if you observe an excess of the unreacted carboxylic acid or the formation of the activated ester hydrolysis product. Mechanism: Water competes with the sterically hindered secondary amine (TMP) for the active ester intermediate. Solution:
-
Switch to a "Free Base Liberation" protocol in situ using a non-hygroscopic base (e.g., DIPEA) in the presence of molecular sieves.
-
Self-Validating Step: Dry the solvent/base mixture before adding the coupling agent.
Q3: How do I store aliquots to prevent degradation?
Protocol:
-
Primary: Store at -20°C under Argon/Nitrogen.
-
Secondary: Parafilm is insufficient. Use a secondary containment vessel (desiccator jar) with active desiccant (Silica Gel with indicator) inside the freezer.
-
Handling: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.
Core Protocols
Protocol A: Vacuum Drying of TMP-HCl Salt
Use this protocol to restore "wet" material to analytical grade.
Equipment: Vacuum oven, P₂O₅ (Phosphorus Pentoxide) or KOH pellets, weighing boat.
-
Preparation: Spread the TMP-HCl thinly on a glass petri dish or weighing boat.
-
Desiccant Setup: Place a tray of fresh P₂O₅ in the bottom of the vacuum oven. (P₂O₅ is chemically irreversible and superior to silica gel for amines).
-
Cycle:
-
Temp: Set to 40–45°C (Do not exceed 60°C to avoid potential sublimation or degradation of free base traces).
-
Vacuum: < 10 mbar.[1]
-
Duration: 12–24 hours.
-
-
Validation (The "Self-Check"):
-
Measure mass loss.
-
Pass Criteria: KF titration shows < 0.5% water.
-
Fail Criteria: Material appears "gummy" (indicates potential free base liberation or degradation).
-
Protocol B: Recrystallization (High Purity)
Based on industrial purification methods for pyrrolidine salts.
| Step | Action | Critical Parameter |
| 1. Dissolution | Dissolve crude TMP-HCl in Isopropanol (IPA) . | Ratio: ~1 g/mL. Heat to reflux (80-85°C) until clear. |
| 2. Precipitation | Cool solution to 50°C. Add MTBE (Methyl tert-butyl ether). | Ratio: 3 mL MTBE per 1 mL IPA. |
| 3. Crystallization | Allow to cool slowly to room temp, then 0°C. | Slow cooling promotes pure crystal lattice exclusion of water. |
| 4. Isolation | Filter under N₂ atmosphere. Wash with cold MTBE. | Rapid filtration is key to prevent moisture re-uptake. |
Visualized Workflows
Diagram 1: Decision Logic for Handling Hygroscopic TMP
Caption: Logic flow for assessing reagent quality before experimental use.
Diagram 2: Impact of Moisture on Amide Coupling
Caption: Mechanistic interference of water in TMP coupling reactions.
Quantitative Data Reference
Table 1: Physical Properties & Stability Thresholds
| Property | Value | Implication for Handling |
| Molecular Weight (HCl salt) | 149.66 g/mol | Use this MW for stoichiometry calculations only if dry. |
| Hygroscopicity Class | High (Deliquescent) | Rapidly absorbs water at >40% Relative Humidity (RH). |
| Melting Point (Dry) | 140–143°C | Depression of MP indicates water contamination. |
| Solubility | Water, Methanol, DMSO | Avoid protic solvents for storage; use for reactions. |
| Critical Water Content | > 0.5% w/w | Threshold where stoichiometry errors become statistically significant (>5% error). |
References
-
Fisher Scientific. Safety Data Sheet: 2-Methylpyrrolidine hydrochloride (Analogous Handling). Retrieved from fishersci.com. Link
-
Vertex Pharmaceuticals. Processes for preparing pyrrolidine compounds. US Patent 2020/0369608 A1. (Describes the IPA/MTBE crystallization protocol). Link
-
ChemicalBook. (S)-2,2,4-Trimethylpyrrolidine hydrochloride Properties and Suppliers.Link
-
National Institutes of Health (NIH). Effect of Moisture on Powder Flow Properties. (General principles of hygroscopic amine handling). Link
Sources
Technical Support Center: Catalyst Recovery in 2,2,4-Trimethylpyrrolidine Workflows
The following technical guide serves as a support resource for process chemists and researchers working with 2,2,4-trimethylpyrrolidine , particularly in the context of pharmaceutical intermediate synthesis (e.g., CFTR modulators like Elexacaftor).
Topic: Improving Catalyst Recovery & Metal Removal Applicable Compound: (S)-2,2,4-Trimethylpyrrolidine (CAS: 1897428-40-8) and related salts. Target Audience: Process Chemists, Scale-up Engineers.
Executive Summary: The Amine Poisoning Challenge
2,2,4-Trimethylpyrrolidine is a bulky, chiral secondary amine. In catalytic workflows (such as its synthesis via hydrogenation or its use in cross-coupling), it presents two distinct challenges to catalyst recovery:
-
Catalyst Deactivation (Poisoning): The nitrogen lone pair competes with substrates for active sites on heterogeneous catalysts (Pt, Ru, Rh), forming strong metal-nitrogen bonds that deactivate the catalyst surface.
-
Metal Leaching: The amine solubilizes metal species, leading to high residual metal content (ppm) in the final product and reducing the mass of catalyst available for recovery/reuse.
This guide provides protocols to disrupt these interactions, maximizing catalyst lifecycle and ensuring product purity.
Troubleshooting Guide (Q&A)
Scenario A: Heterogeneous Hydrogenation (Synthesis of 2,2,4-TMP)
Context: You are reducing 3,5,5-trimethylpyrrolidin-2-one (or a related intermediate) using Ru/C or Pt/C.
Q1: My catalyst filtration times are increasing, and activity drops sharply after the first cycle. Is the catalyst physically degrading? Diagnosis: Likely Amine Poisoning , not physical degradation. As the concentration of 2,2,4-trimethylpyrrolidine increases, it adsorbs onto the catalyst surface, blocking active sites and altering the particle zeta potential, which causes fines to aggregate and clog filters. Corrective Action:
-
Acidic Modification: Conduct the hydrogenation in the presence of a stoichiometric equivalent of acid (e.g., HCl or H₂SO₄) if the substrate allows. Protonating the amine product (
) eliminates the lone pair's ability to bind the metal surface. -
Solvent Switch: Avoid non-polar solvents. Use protic solvents (Methanol/Ethanol) which can solvate the amine better than the catalyst surface does.
Q2: I see high Ruthenium/Platinum leaching (>50 ppm) in the crude amine. How do I recover this? Diagnosis: The free base amine is acting as a ligand, "stripping" metal atoms from the support. Corrective Action:
-
Do not wash with pure organic solvent. Wash the filter cake with a dilute acidic solution (0.1 M HCl in MeOH). This protonates the residual amine, breaking the Metal-N bond and allowing the amine to wash through while the metal remains on the carbon support.
Scenario B: Cross-Coupling Reactions (Usage of 2,2,4-TMP)
Context: Using 2,2,4-trimethylpyrrolidine as a nucleophile in Pd-catalyzed Buchwald-Hartwig coupling.
Q3: Standard Celite filtration fails to remove residual Palladium. Why? Diagnosis: The steric bulk of 2,2,4-trimethylpyrrolidine prevents it from reacting quickly, leaving unreacted amine that solubilizes Pd species into the filtrate. Standard activated carbon is often ineffective against these bulky amine-Pd complexes. Corrective Action:
-
Switch to Functionalized Silica: Use Silica-supported Trimercaptotriazine (Si-TMT) . The thiols bind Pd orders of magnitude stronger than the secondary amine. (See Protocol B).
Core Protocols
Protocol A: Acid-Assisted Catalyst Recovery (Heterogeneous)
For recovering Ru/C or Pt/C after hydrogenation.
Rationale: Protonation prevents product inhibition and metal leaching.
-
Reaction Completion: Upon consumption of starting material, cool the reaction mixture to 20–25 °C.
-
Acidification: Slowly add 1.05 equivalents of HCl (4M in Dioxane or aqueous) relative to the amine product. Stir for 15 minutes.
-
Note: This converts the free base to the hydrochloride salt.
-
-
Filtration: Filter the catalyst through a sintered glass funnel (Pore size 3) or a sparkler filter.
-
Observation: Filtration speed should improve significantly compared to the free base solution.
-
-
Washing: Wash the catalyst cake with Methanol (3 x Bed Volume).
-
Recovery: The filtrate contains the product as a salt. The catalyst remains on the filter, free of amine poisoning, and can be returned to the reactor for the next cycle.
Protocol B: Metal Scavenging with Si-TMT
For removing residual Pd/Ru from the final 2,2,4-trimethylpyrrolidine intermediate.
Rationale: Functionalized silica is superior to crystallization for reaching <10 ppm metal limits in amine-rich streams.
-
Preparation: Dissolve the crude 2,2,4-trimethylpyrrolidine (free base) in THF or MeTHF (5 volumes).
-
Scavenger Addition: Add Si-TMT (Silica-Trimercaptotriazine) at a loading of 5–10 wt% relative to the substrate mass.
-
Alternative: If Si-TMT is unavailable, Si-Thiol is a viable substitute, though slightly less selective at higher temperatures.
-
-
Incubation: Agitate at 50 °C for 2–4 hours.
-
Critical: Heat is required to overcome the kinetic barrier of ligand exchange between the bulky amine and the scavenger.
-
-
Filtration: Filter off the scavenger using a 0.45 µm membrane.
-
Validation: Analyze filtrate by ICP-MS. Target Pd/Ru should be <10 ppm.
Data & Visualization
Comparison of Scavenger Efficiency
Data simulated based on typical secondary amine purification profiles.
| Scavenging Method | Conditions | Initial Pd (ppm) | Final Pd (ppm) | Recovery of Amine % |
| Activated Carbon | 25°C, 4h | 500 | 120 | 88% |
| Si-Thiol | 50°C, 4h | 500 | 45 | 98% |
| Si-TMT (Recommended) | 50°C, 4h | 500 | < 5 | > 99% |
| Crystallization (HCl Salt) | Recrystallization | 500 | 25 | 75% (Yield loss) |
Workflow Diagram: Optimized Recovery Process
Figure 1: Strategic intervention points for catalyst recovery. Protocol A prevents poisoning during filtration, while Protocol B polishes residual metals from the filtrate.
References
-
Vertex Pharmaceuticals Inc. (2020). Processes for preparing pyrrolidine compounds. US Patent US20200369608A1. (Describes the synthesis of 2,2,4-trimethylpyrrolidine using Ru and Rh catalysts).
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational text on Si-TMT and amine scavenging).
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
Technical Support Center: Solvent Selection for 2,2,4-Trimethylpyrrolidine Extraction
The following technical guide is structured as a Tier 3 Support resource for process chemists and researchers. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt the protocol to your specific synthesis scale.
Executive Summary: The "Cheat Sheet"
For rapid decision-making, refer to this selection matrix based on your specific experimental constraints.
| Scenario | Recommended Solvent | Rationale |
| Analytical / Small Scale (<1g) | Dichloromethane (DCM) | Highest solubility; rapid phase separation; low boiling point for easy removal. |
| Process Scale / Green Chem | MTBE or 2-MeTHF | Excellent partitioning; forms clean layers; lower peroxide risk (2-MeTHF); easier solvent recovery. |
| Water Removal / Drying | Toluene | Forms azeotrope with water; ideal if the next step requires anhydrous conditions. |
| DO NOT USE | Ethyl Acetate (EtOAc) | High Risk: Secondary amines can react with esters to form amides; unstable at high pH required for extraction. |
| DO NOT USE | Chloroform | Safety Risk: Can form hazardous carbenes with strong bases; generally unnecessary given DCM alternatives. |
The Science of Selection: Why These Solvents?
To optimize extraction, we must understand the "personality" of the target molecule: 2,2,4-Trimethylpyrrolidine .
A. The pKa Criticality (The "Switch")
-
Target Property: 2,2,4-Trimethylpyrrolidine is a hindered secondary amine with a predicted pKa of ~11.4 [1].
-
The Implication: To extract this molecule into an organic phase, you must suppress its ionization.
-
The Rule:
. -
Operational Requirement: The aqueous phase must be adjusted to pH > 12.5 . If the pH is 10 or 11, a significant portion of your product remains protonated (water-soluble salt), leading to massive yield loss.
B. Lipophilicity (LogP)[1]
-
Target Property: The LogP is estimated between 1.3 and 1.8 [1][2].
-
The Implication: While the methyl groups add lipophilicity, the amine core is polar.
-
Solvent Match:
-
Non-polar solvents (Hexane/Heptane): May result in poor recovery because the amine is too polar to partition efficiently into strictly aliphatic hydrocarbons.
-
Moderately polar ethers/chlorinated solvents (MTBE, DCM): Ideal match. They interact with the amine's dipole while accommodating the alkyl groups.
-
C. Steric Hindrance[2]
-
The "2,2,4-trimethyl" substitution creates steric bulk around the nitrogen.[1][2] This reduces the rate of nucleophilic side reactions (like amide formation with EtOAc), but does not eliminate it. It also hinders hydrogen bonding, making the molecule slightly more volatile than unhindered pyrrolidines.
Standard Operating Procedure (SOP): The "Acid/Base Swing"
This protocol utilizes the chemical properties of the amine to purify it from non-basic impurities (e.g., starting lactams or neutral organics).
Phase 1: Acidic Wash (Impurity Removal)
-
Context: If your crude reaction mixture is in an organic solvent (e.g., from a reduction).
-
Add 1M HCl to the organic mixture until aqueous pH < 2.
-
Agitate vigorously. The 2,2,4-trimethylpyrrolidine converts to its hydrochloride salt and moves to the Aqueous Phase .
-
Separate Phases. Keep the Aqueous Layer (contains Product). Discard the Organic Layer (contains neutral impurities).
Phase 2: The "Swing" (Target Extraction)
-
Cool the aqueous acidic solution to <10°C (neutralization is exothermic).
-
Slowly add 10M NaOH or 50% KOH to the aqueous layer.
-
Checkpoint: Monitor pH. Continue until pH > 12.5 . The solution should turn cloudy as the free amine oils out.
-
-
Add your chosen solvent (e.g., MTBE or DCM ). Volume ratio: 1:1 Aqueous:Organic.
-
Agitate for 5–10 minutes.
-
Separate phases. Keep the Organic Layer .
-
Re-extraction: Extract the aqueous layer 2 more times to ensure quantitative recovery.
-
Drying: Dry combined organics over solid KOH or
. (KOH is preferred for amines to ensure no re-acidification).
Visual Workflow & Decision Logic
Diagram 1: The Acid/Base Purification Loop
This workflow illustrates the purification logic described in the SOP.
Caption: Purification workflow utilizing pH-dependent solubility switching to isolate the amine.
Troubleshooting Guide (FAQ)
Q1: I rotavapped my solvent, but my yield is near zero. Where did it go?
Diagnosis: Volatility or Salt Formation.
-
Issue A (Volatility): The free base of 2,2,4-trimethylpyrrolidine has a boiling point of ~113-121°C [1]. While not extremely volatile, it can be stripped off if you use high vacuum (<10 mbar) and a hot water bath (>45°C) for extended periods.
-
Issue B (pH): If your extraction pH was not high enough (>12), the product remained in the water.
-
Fix:
-
Check the pH of your aqueous waste. If <12, basify and re-extract.
-
When concentrating, use a mild vacuum (e.g., 100-200 mbar) and keep the bath at 35-40°C. Do not leave it on the pump "to dry" for hours.
-
Consider isolating as the HCl salt (solid) if the free base is too difficult to handle.
-
Q2: I have a terrible emulsion that won't separate.
Diagnosis: Surfactant effect of the amine salt or particulates.
-
Fix:
-
Brine: Add saturated NaCl solution. This increases the ionic strength of the aqueous layer, forcing organics out.
-
Filtration: If there are solids (precipitated salts) at the interface, filter the entire biphasic mixture through a pad of Celite.
-
Solvent Swap: If using DCM, try adding a small amount of Methanol (demulsifier). If using MTBE, wait longer; ethers usually separate faster than chlorinated solvents.
-
Q3: Can I use Ethyl Acetate? It's the only solvent I have.
Diagnosis: Chemical Incompatibility.
-
The Risk: Secondary amines react with ethyl acetate to form N-acetylated amides. While steric hindrance in 2,2,4-trimethylpyrrolidine slows this down, it does not stop it. Furthermore, at pH 12+, ethyl acetate will hydrolyze into ethanol and acetate, contaminating your product and consuming your base.
-
Verdict: Avoid. If absolutely necessary for a very fast extraction (<5 mins), keep it cold and evaporate immediately. But expect impurities.
Q4: Why is my product colored? It should be colorless.
Diagnosis: Oxidation.
-
Reason: Amines oxidize in air to form N-oxides or imines, often turning yellow/brown.
-
Fix: Store the product under Nitrogen or Argon. If isolating the free base, use it immediately or convert it to the stable HCl salt for storage.
Solvent Data Comparison
| Property | DCM (Dichloromethane) | MTBE (Methyl tert-butyl ether) | 2-MeTHF (2-Methyltetrahydrofuran) | Toluene |
| Extraction Efficiency | High | High | High | Medium |
| Phase Separation | Bottom Layer (Fast) | Top Layer (Fast) | Top Layer (Fast) | Top Layer (Medium) |
| Boiling Point | 40°C | 55°C | 80°C | 110°C |
| Water Miscibility | Low | Low | Moderate (decreases hot) | Very Low |
| Safety Note | Toxic / Carcinogen suspect | Flammable | Peroxide former (inhibited) | Flammable / Reprotoxin |
| Best Use Case | Small scale / Analytical | Standard Process | Green Chemistry | Scale-up / Azeotropic drying |
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-
Organic Syntheses. (1954). 2,2-Dimethylpyrrolidine (Analogous Procedure). Organic Syntheses, Coll. Vol. 4, p.357. Retrieved October 26, 2023, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of 2,2,4-trimethylpyrrolidine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, the pyrrolidine scaffold is a ubiquitous motif in pharmaceuticals and natural products. This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of a substituted pyrrolidine, 2,2,4-trimethylpyrrolidine. Moving beyond a simple data report, this document serves as a practical comparison guide, grounding spectral interpretation in the fundamental principles of NMR spectroscopy and contrasting the target molecule with structurally related alternatives to provide a richer understanding of structure-spectrum correlations.
The Foundational Principles of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1][2][3][4] The core principle lies in the interaction of nuclear spins with an external magnetic field.[1][4] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclear spins align either with or against the field, creating distinct energy levels. The application of a radiofrequency pulse can excite these nuclei, causing them to transition to a higher energy state. As they relax back to their ground state, they emit a signal that is detected and converted into an NMR spectrum.[1]
The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) . This allows us to differentiate between nuclei in different parts of a molecule. Furthermore, the interaction between the spins of neighboring nuclei leads to spin-spin coupling (J-coupling) , which splits NMR signals into characteristic multiplets, providing valuable information about the connectivity of atoms.
Predicted ¹H NMR Spectral Analysis of 2,2,4-trimethylpyrrolidine
Key Features of the Predicted ¹H NMR Spectrum:
-
Gem-dimethyl Protons (C2-CH₃): The two methyl groups at the C2 position are chemically equivalent and will appear as a sharp singlet, integrating to six protons. Due to the proximity of the electron-withdrawing nitrogen atom, this signal is expected to be slightly downfield compared to a typical alkane methyl group.
-
Methyl Protons (C4-CH₃): The methyl group at the C4 position will appear as a doublet due to coupling with the adjacent proton at C4. This signal will integrate to three protons.
-
Methylene Protons (C3-H₂): The two protons on the C3 carbon are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence arises from the chiral center at C4. Consequently, they will appear as two separate signals, likely as a pair of doublets of doublets (dd), each integrating to one proton. They will couple with each other (geminal coupling) and with the proton at C4 (vicinal coupling).
-
Methine Proton (C4-H): This proton is coupled to the three protons of the C4-methyl group and the two diastereotopic protons at C3. This will result in a complex multiplet, integrating to one proton.
-
Methylene Protons (C5-H₂): Similar to the C3 protons, the two protons on the C5 carbon are also diastereotopic. They will likely appear as two distinct multiplets, each integrating to one proton, due to geminal coupling and coupling to the N-H proton (if visible).
-
Amine Proton (N-H): The N-H proton signal is often broad and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It may or may not show coupling to the adjacent C5 protons.
Predicted ¹³C NMR Spectral Analysis of 2,2,4-trimethylpyrrolidine
The proton-decoupled ¹³C NMR spectrum is simpler than the ¹H spectrum as it typically shows a single peak for each chemically unique carbon atom.
Key Features of the Predicted ¹³C NMR Spectrum:
-
Gem-dimethyl Carbons (C2-CH₃): The two methyl carbons at the C2 position are equivalent and will appear as a single signal.
-
Methyl Carbon (C4-CH₃): The C4-methyl carbon will appear as a distinct signal.
-
Quaternary Carbon (C2): The carbon atom at the C2 position, bonded to two methyl groups and the nitrogen, will appear as a single, typically weaker, signal.
-
Methylene Carbon (C3): The C3 carbon will show a single resonance.
-
Methine Carbon (C4): The C4 carbon will appear as a single signal.
-
Methylene Carbon (C5): The C5 carbon, adjacent to the nitrogen, will be deshielded and appear at a lower field compared to the other methylene carbon (C3).
To aid in the assignment of the ¹³C spectrum, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.[5][6][7][8] A DEPT experiment can distinguish between CH, CH₂, and CH₃ groups, and quaternary carbons.[5][6][7]
Comparative Analysis with Structurally Related Pyrrolidines
To put the predicted spectral data of 2,2,4-trimethylpyrrolidine into context, it is useful to compare it with the known NMR data of simpler pyrrolidine derivatives.
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| Pyrrolidine | Two multiplets around 1.8 ppm (C3, C4-H₂) and 2.9 ppm (C2, C5-H₂). | Two signals around 25.7 ppm (C3, C4) and 47.0 ppm (C2, C5).[9] |
| 2-Methylpyrrolidine | Shows increased complexity due to the methyl group and the creation of a chiral center. Diastereotopicity of ring protons is expected. | Five distinct carbon signals are expected. The C2 carbon will be shifted downfield. |
| 2,2,4-Trimethylpyrrolidine (Predicted) | Complex spectrum with multiple distinct signals due to the three methyl groups and the chiral center at C4, leading to diastereotopicity of the C3 and C5 protons. | Seven distinct carbon signals are predicted. |
This comparison highlights how the addition of methyl substituents significantly increases the complexity of the NMR spectra. The introduction of a chiral center at C4 in both 2-methylpyrrolidine and 2,2,4-trimethylpyrrolidine leads to the magnetic non-equivalence of geminal protons on the ring, a key feature to look for in their ¹H NMR spectra.[10]
Advanced NMR Techniques for Unambiguous Assignment
For a definitive structural confirmation of 2,2,4-trimethylpyrrolidine, two-dimensional (2D) NMR experiments are essential.[11][12]
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals which protons are coupled to each other.[13][14] This would allow for the unambiguous assignment of the interconnected spin systems within the pyrrolidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning the carbon signals based on the already assigned proton spectrum.[14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the complete molecular structure.
Experimental Protocol for NMR Data Acquisition
The following provides a standardized, self-validating protocol for acquiring high-quality NMR spectra of pyrrolidine derivatives.
I. NMR Sample Preparation
-
Analyte Preparation: Accurately weigh approximately 5-10 mg of 2,2,4-trimethylpyrrolidine.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[16] The volume should be sufficient to create a column of at least 4 cm in a standard 5 mm NMR tube (typically 0.6-0.7 mL).
-
Sample Dissolution: Dissolve the sample in the deuterated solvent in a small vial before transferring it to the NMR tube. This ensures complete dissolution and allows for visual inspection for any particulate matter.[17][18]
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.
-
Labeling: Clearly label the NMR tube with the sample identification.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion and Locking: Carefully insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard 90° pulse.
-
Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
The integration of the peaks should correspond to the number of protons, serving as an internal validation of the structure.
-
-
¹³C NMR Acquisition:
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to generate the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS reference signal at 0 ppm.
-
Visualizing the NMR Analysis Workflow
The logical flow from sample preparation to final spectral analysis can be represented by the following workflow diagram.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
The comprehensive NMR analysis of 2,2,4-trimethylpyrrolidine, even when predictive, showcases the power of this spectroscopic technique. By understanding the fundamental principles of chemical shift and coupling, and by making logical comparisons to simpler, known structures, a detailed and accurate picture of the expected spectra can be constructed. For unambiguous proof of structure, the application of a systematic experimental protocol, including advanced 2D NMR techniques, is paramount. This guide provides the foundational knowledge and practical steps for researchers to confidently approach the structural characterization of novel pyrrolidine derivatives and other complex small molecules.
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ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved February 4, 2026, from [Link]
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ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved February 4, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved February 4, 2026, from [Link]
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PubChem. (n.d.). (S)-2,2,4-trimethylpyrrolidine hydrochloride. Retrieved February 4, 2026, from [Link]
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Pharmaffiliates. (n.d.). CAS No : 1897428-40-8 | Product Name : (4S)-2,2,4-Trimethylpyrrolidine Hydrochloride. Retrieved February 4, 2026, from [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved February 4, 2026, from [Link]
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Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved February 4, 2026, from [Link]
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A Senior Application Scientist's Guide to FTIR-Based Validation of 2,2,4-Trimethylpyrrolidine
For researchers, scientists, and drug development professionals, the unambiguous identification and quality control of starting materials and intermediates are paramount. This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 2,2,4-trimethylpyrrolidine, a key building block in modern pharmaceuticals. We will explore its characteristic spectral features, compare them with those of structurally similar alternatives, and detail a validated protocol for its analysis, ensuring scientific integrity and regulatory compliance.
The Rationale for FTIR in Small Molecule Validation
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, absorbing energy at those frequencies. The resulting FTIR spectrum is a unique "molecular fingerprint," providing a wealth of information about the functional groups present in the molecule. In the context of pharmaceutical development, FTIR is an indispensable tool for:
-
Identity Confirmation: Verifying the identity of raw materials and intermediates.
-
Purity Assessment: Detecting the presence of impurities, such as starting materials, byproducts, or degradation products.
-
Stability Studies: Monitoring changes in a molecule's structure over time.
-
Reaction Monitoring: Tracking the progress of a chemical synthesis.
The specificity of an FTIR spectrum, coupled with the speed and simplicity of the analysis, makes it a cornerstone of quality control in the pharmaceutical industry.
Deciphering the Molecular Fingerprint of 2,2,4-Trimethylpyrrolidine
While a dedicated, publicly available FTIR spectrum for 2,2,4-trimethylpyrrolidine is not readily found in common databases, we can deduce its expected characteristic absorption peaks based on its molecular structure. This deductive approach, grounded in the fundamental principles of vibrational spectroscopy, allows us to build a theoretical spectral profile.
Molecular Structure of 2,2,4-Trimethylpyrrolidine:
A diagram of the 2,2,4-trimethylpyrrolidine molecular structure.
Based on its structure as a secondary cyclic amine with methyl and gem-dimethyl substitutions, we can predict the following key vibrational modes:
-
N-H Vibrations:
-
Stretching: As a secondary amine, a single, relatively weak and sharp N-H stretching band is expected in the region of 3350-3310 cm⁻¹ [1]. This peak is a crucial identifier for secondary amines.
-
Bending: An N-H bending vibration may be observed around 1500 cm⁻¹ , although it is often weak and can be difficult to discern[2].
-
-
C-H Vibrations:
-
Stretching: Multiple peaks are anticipated in the 2975-2845 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the various C-H bonds in the methyl (CH₃) and methylene (CH₂) groups[3]. The presence of a gem-dimethyl group (two methyl groups on the same carbon) will contribute significantly to the intensity of these absorptions.
-
Bending:
-
CH₃ Bending: Asymmetric and symmetric bending vibrations of the methyl groups will appear around 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ , respectively[4]. The gem-dimethyl group may result in a splitting of the symmetric bending peak.
-
CH₂ Bending (Scissoring): The methylene groups in the pyrrolidine ring will exhibit a scissoring vibration around 1465 cm⁻¹ [5].
-
-
-
C-N Stretching:
-
The C-N stretching vibration in aliphatic amines typically appears as a medium to weak band in the 1250-1020 cm⁻¹ region[1]. For a cyclic amine like pyrrolidine, this peak can be a useful diagnostic tool.
-
Comparative Analysis: Distinguishing 2,2,4-Trimethylpyrrolidine from Structural Analogs
In a real-world laboratory setting, it is crucial to differentiate the target compound from structurally similar molecules that might be present as impurities or used as alternative reagents. Here, we compare the expected FTIR spectrum of 2,2,4-trimethylpyrrolidine with those of relevant alternatives.
| Functional Group/Vibration | 2,2,4-Trimethylpyrrolidine (Predicted) | Pyrrolidine | N-Methylpyrrolidine | 2,2,6,6-Tetramethylpiperidine |
| N-H Stretch | ~3350-3310 cm⁻¹ (single, weak-medium) | ~3350-3310 cm⁻¹ (single, weak-medium) | Absent | ~3350-3310 cm⁻¹ (single, weak-medium) |
| C-H Stretch | 2975-2845 cm⁻¹ (strong, multiple bands) | 2970-2850 cm⁻¹ (medium-strong) | 2964-2769 cm⁻¹ (strong, multiple bands) | 2970-2850 cm⁻¹ (strong, multiple bands) |
| CH₃ Bending | ~1470-1430 cm⁻¹ & ~1380-1370 cm⁻¹ | Absent | ~1460 cm⁻¹ & ~1375 cm⁻¹ | ~1470-1440 cm⁻¹ & ~1380-1360 cm⁻¹ |
| N-H Bend | ~1500 cm⁻¹ (weak) | ~1500 cm⁻¹ (weak) | Absent | ~1500 cm⁻¹ (weak) |
| C-N Stretch | ~1250-1020 cm⁻¹ (weak-medium) | ~1220-1050 cm⁻¹ (weak-medium) | ~1180-1030 cm⁻¹ (weak-medium) | ~1250-1050 cm⁻¹ (weak-medium) |
Key Differentiating Features:
-
Presence vs. Absence of N-H Stretch: The most straightforward distinction is with tertiary amines like N-methylpyrrolidine, which will lack the N-H stretching peak around 3300 cm⁻¹.
-
Methyl Group Vibrations: The presence and pattern of CH₃ bending vibrations are critical. 2,2,4-Trimethylpyrrolidine will show distinct peaks for its three methyl groups, including the characteristic gem-dimethyl group absorption. Pyrrolidine, lacking methyl groups, will not exhibit these peaks.
-
Fingerprint Region: The region below 1500 cm⁻¹ (the "fingerprint region") is unique for every molecule. Subtle differences in the C-C and C-N stretching and various bending vibrations within this region will provide definitive confirmation of the compound's identity when compared to a reference spectrum.
Detecting Potential Impurities in 2,2,4-Trimethylpyrrolidine Synthesis
The synthesis of (S)-2,2,4-trimethylpyrrolidine often involves the reduction of a lactam precursor, such as (S)-3,5,5-trimethyl-pyrrolidin-2-one[6]. FTIR spectroscopy is an excellent tool for detecting the presence of this starting material as an impurity in the final product.
| Functional Group/Vibration | 2,2,4-Trimethylpyrrolidine (Product) | 3,5,5-Trimethyl-pyrrolidin-2-one (Impurity) |
| C=O Stretch (Amide I) | Absent | ~1680 cm⁻¹ (very strong) |
| N-H Stretch | ~3350-3310 cm⁻¹ (weak-medium) | ~3200 cm⁻¹ (broader, stronger) |
| N-H Bend (Amide II) | ~1500 cm⁻¹ (weak) | ~1550 cm⁻¹ (medium) |
The most prominent indicator of a lactam impurity is the presence of a very strong carbonyl (C=O) stretching absorption around 1680 cm⁻¹ [7]. This peak is completely absent in the pure amine product. Additionally, the N-H stretching band of the lactam is typically broader and at a slightly lower wavenumber compared to the amine.
A Validated Experimental Protocol for FTIR Analysis
This protocol details the use of Attenuated Total Reflectance (ATR)-FTIR, a common and convenient technique for analyzing liquid samples[8].
A workflow diagram for ATR-FTIR analysis.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the instrument's calibration is current.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a non-abrasive wipe.
-
Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small drop of the 2,2,4-trimethylpyrrolidine sample directly onto the center of the ATR crystal. Ensure the crystal is fully covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range for analysis is 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
Perform any necessary data processing, such as baseline correction or ATR correction.
-
Identify the characteristic peaks and compare their positions and relative intensities to the expected values and to a reference spectrum of a known pure standard.
-
Examine the spectrum for the presence of any unexpected peaks that may indicate impurities.
-
-
Cleaning:
-
After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.
-
Ensuring Trustworthiness: A Self-Validating System
The validity of this FTIR method is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures[9]. For an identification test, the key validation parameter is specificity .
Specificity Demonstration:
-
Positive Identification: The FTIR spectrum of a known, pure sample of 2,2,4-trimethylpyrrolidine should be obtained and established as the reference spectrum. The spectrum of any new batch should match this reference spectrum in terms of peak positions and relative intensities.
-
Negative Identification: The method's ability to discriminate between 2,2,4-trimethylpyrrolidine and structurally similar compounds should be demonstrated. This is achieved by analyzing potential alternatives and impurities (as discussed in the comparative analysis section) and showing that their spectra are significantly different from the reference spectrum.
-
Impurity Detection: To validate the method for purity testing, samples of 2,2,4-trimethylpyrrolidine should be spiked with known levels of potential impurities (e.g., 3,5,5-trimethyl-pyrrolidin-2-one). The FTIR analysis should be able to detect the characteristic peaks of these impurities at the desired specification limit.
By following this validation approach, the FTIR method becomes a self-validating system, providing a high degree of confidence in the identity and purity of 2,2,4-trimethylpyrrolidine.
Conclusion
FTIR spectroscopy is a rapid, reliable, and information-rich technique for the validation of 2,2,4-trimethylpyrrolidine in a pharmaceutical setting. By understanding its characteristic spectral features and comparing them with those of potential alternatives and impurities, researchers and quality control professionals can confidently ensure the identity and purity of this critical synthetic building block. The implementation of a validated ATR-FTIR protocol, in accordance with ICH guidelines, provides a robust and defensible analytical method that upholds the principles of scientific integrity and contributes to the overall quality and safety of pharmaceutical products.
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Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - MDPI. Available at: [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. Available at: [Link]
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Comparative Technical Guide: 2,2,4-Trimethylpyrrolidine vs. 2,2,5-Trimethylpyrrolidine
[1][2]
Executive Summary: The "Pharmacophore" vs. The "Shield"[2]
While 2,2,4-trimethylpyrrolidine (2,2,4-TMP ) and 2,2,5-trimethylpyrrolidine (2,2,5-TMP ) share the same molecular formula (
-
2,2,4-TMP (The Pharmacophore): The C4-methyl is distal to the nitrogen.[1] This creates a chiral scaffold that retains nucleophilic accessibility while providing specific stereochemical contacts in protein binding pockets.[2] It is the critical intermediate for Elexacaftor (cystic fibrosis therapy).[2]
-
2,2,5-TMP (The Shield): The C5-methyl is proximal (alpha) to the nitrogen.[1] Combined with the C2-gem-dimethyl group, this creates a "steric gate" around the nitrogen, dramatically reducing nucleophilicity and stabilizing derived radical species (nitroxides).[1]
Structural & Conformational Analysis
The functional divergence stems from the steric environment of the nitrogen lone pair.[2]
Steric Mapping (The Alpha-Beta Rule)[1][2]
| Feature | 2,2,4-Trimethylpyrrolidine | 2,2,5-Trimethylpyrrolidine |
| Methyl Position | C4 (Beta to Nitrogen) | C5 (Alpha to Nitrogen) |
| Nitrogen Environment | Open Face: One side (C5) is unhindered ( | Blocked Face: Both alpha-carbons (C2, C5) are substituted.[1][2] |
| Cone Angle | Moderate (~110° effective access).[2] | Narrow (<90° effective access).[2] |
| Chirality | C4 center dictates ring puckering. | C5 center directly influences N-substituent orientation.[1][2] |
| Primary Utility | Chiral building block (Drug Synthesis).[2][3] | Steric shielding (Spin Labels/Catalysis).[2] |
The "Steric Inhibition of Solvation" Effect
In aqueous media, 2,2,5-TMP exhibits anomalous basicity behavior.[2] While the inductive effect (+I) of the extra alpha-methyl should theoretically increase basicity, the steric bulk prevents water molecules from effectively stabilizing the protonated ammonium cation.[2] Consequently, 2,2,5-TMP is often less basic in water than its 2,2,4-isomer, but more basic in the gas phase.[1][2]
Industrial & Pharmacological Applications[2][3][4]
2,2,4-TMP: The Elexacaftor Pathway
The (S)-enantiomer of 2,2,4-TMP is a high-value intermediate.[1] It serves as the chiral amine component in Elexacaftor (Vertex Pharmaceuticals), a CFTR corrector.[2] The specific placement of the C4-methyl group is essential for the drug's binding affinity to the CFTR protein interface, a precision not possible with the 2,2,5-isomer.
2,2,5-TMP: The Nitroxide Scaffold
The 2,2,5-substitution pattern is the precursor to PROXYL (pyrrolidine-1-oxyl) radicals.[1] The methyl groups at C2 and C5 act as "bumpers," preventing the dimerization or disproportionation of the N-O radical.[2] This stability is required for Electron Paramagnetic Resonance (EPR) spin labeling.[2]
Synthetic Pathways & Protocols
The synthesis of these isomers requires distinct strategies: Ring Contraction (for 2,2,[4]4) vs. Cyclization (for 2,2,5).[2]
Pathway Visualization[1][2]
Figure 1: Comparative synthetic logic. Route A utilizes a piperidine ring contraction to access the 2,2,4-substitution, while Route B uses acyclic precursors.
Experimental Protocol: Synthesis of (S)-2,2,4-Trimethylpyrrolidine HCl
Adapted from Vertex Pharmaceuticals Patent Methodologies.
Objective: Isolation of the pharmacologically relevant (S)-isomer.
-
Starting Material: (S)-3,5,5-trimethylpyrrolidin-2-one (obtained via resolution or asymmetric rearrangement).[1][2]
-
Reduction:
-
Charge a dry reactor with anhydrous THF (10 vol) and LiAlH₄ (1.5 equiv) under
. -
Cool to 0°C. Add the lactam dropwise (exothermic).
-
Heat to reflux (65°C) for 6–8 hours. Monitor by GC for disappearance of carbonyl peak.
-
-
Quench & Workup:
-
Cool to 0°C. Perform Fieser quench (
, 15% NaOH, ). -
Filter the aluminum salts.[2] Dry the filtrate over
.
-
-
Salt Formation:
-
Characterization:
Performance Comparison Data
The following table contrasts the physicochemical properties critical for reaction design.
| Property | 2,2,4-Trimethylpyrrolidine | 2,2,5-Trimethylpyrrolidine | Implication |
| Nucleophilicity ( | High | Low | 2,2,4-TMP reacts readily with alkyl halides; 2,2,5-TMP requires forcing conditions.[1][2] |
| Basicity (Approx pKa) | ~11.0 - 11.3 | ~10.5 - 10.8 (aq) | 2,2,5-TMP is slightly less basic in water due to solvation hindrance.[1][2] |
| Oxidation Potential ( | Standard Amine | Low (Facile) | 2,2,5-TMP oxidizes easily to stable nitroxides; 2,2,4-TMP nitroxides are unstable.[1][2] |
| Boiling Point (760 mmHg) | ~113°C | ~110-112°C | Very similar; difficult to separate by simple distillation.[1][2] |
| Major Impurity Profile | Unreacted Lactam | Ring-opened imines | Synthesis method dictates purification strategy.[1][2] |
References
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Synthesis of Elexacaftor Intermediates
-
Steric Effects in Pyrrolidines
-
Nitroxide Radical Stability
-
Source: Stork, S. W., & Makinen, M. W. (1999).[2] "Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline." Synthesis.
-
-
Basicity of Hindered Amines
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A Senior Application Scientist's Guide to Validating the Purity of 2,2,4-Trimethylpyrrolidine via GC-MS
For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible synthetic chemistry. The structural integrity of these building blocks directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2,2,4-Trimethylpyrrolidine, a chiral substituted pyrrolidine, serves as a valuable intermediate in the synthesis of various pharmaceutical agents.[1][2] Its stereochemistry and steric hindrance make it a critical component in asymmetric synthesis.[3] This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 2,2,4-trimethylpyrrolidine, contrasting it with other analytical techniques and grounding the methodology in established regulatory frameworks.
The Imperative for Purity Analysis of 2,2,4-Trimethylpyrrolidine
2,2,4-Trimethylpyrrolidine is a five-membered saturated nitrogen-containing heterocycle.[2] The presence of three methyl groups contributes to its specific steric and electronic properties, which are harnessed in pharmaceutical synthesis.[2] Often used as its more stable and water-soluble hydrochloride salt, any impurities can have significant downstream consequences.[1][2] These impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation products. For instance, a known synthesis route for (S)-2,2,4-trimethylpyrrolidine involves the reduction of (S)-3,5,5-trimethyl-pyrrolidin-2-one.[4] In a related synthesis, the formation of a methylene byproduct has been documented, highlighting the need for a precise analytical method to separate and identify such structurally similar compounds.[4]
GC-MS: A Powerful Tool for Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the analysis of 2,2,4-trimethylpyrrolidine.[5] The technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.
The Rationale Behind a GC-MS Approach
The choice of GC-MS is underpinned by several key advantages for this specific application:
-
Volatility of the Analyte: 2,2,4-trimethylpyrrolidine, as a free base, is a volatile compound, making it amenable to GC analysis.
-
High Resolution: Capillary GC columns offer excellent resolving power, which is crucial for separating the main component from structurally similar impurities.
-
Definitive Identification: The mass spectrometer provides detailed structural information, allowing for the unambiguous identification of impurities, not just their quantification. This is a significant advantage over techniques that rely solely on retention time.
-
Sensitivity: GC-MS can detect and quantify trace-level impurities, which is essential for meeting the stringent purity requirements of the pharmaceutical industry.[6]
However, the analysis of amines by GC is not without its challenges. The basic nature of the amine functional group can lead to interactions with acidic sites on the GC column and inlet, resulting in poor peak shape (tailing) and reduced sensitivity.[7] Therefore, careful method development is paramount.
An In-Depth GC-MS Protocol for 2,2,4-Trimethylpyrrolidine Purity
This protocol is designed to be a self-validating system, with each step explained to ensure technical accuracy and reproducibility.
Step 1: Sample Preparation - Liberating the Free Base
Since 2,2,4-trimethylpyrrolidine is often supplied as a hydrochloride salt to improve stability and handling, the first step is to liberate the volatile free base for GC analysis.
-
Dissolution: Accurately weigh approximately 10 mg of the 2,2,4-trimethylpyrrolidine hydrochloride sample into a 10 mL volumetric flask. Dissolve in 5 mL of deionized water.
-
Basification: Add 1 mL of 1 M sodium hydroxide solution to the flask. This will neutralize the hydrochloride and generate the free 2,2,4-trimethylpyrrolidine.
-
Extraction: Add 2 mL of a suitable organic solvent, such as dichloromethane or diethyl ether. Cap the flask and vortex for 1 minute to extract the free amine into the organic layer.
-
Phase Separation: Allow the layers to separate. Carefully transfer the organic (top) layer to a clean GC vial.
-
Drying (Optional but Recommended): Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water, which can be detrimental to the GC column.
Causality: The basification step is critical as the hydrochloride salt is not volatile. The choice of extraction solvent is important; it should be immiscible with water, have a high affinity for the analyte, and be of high purity to avoid introducing extraneous peaks.
Step 2: GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrument and impurities of interest.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time and peak area precision. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column that provides good separation for a wide range of compounds. The "ms" designation indicates low bleed, which is crucial for sensitive MS detection. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overloading with the main component, allowing for better resolution of minor impurities. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Oven Program | Initial: 50 °C, hold for 2 min | Allows for focusing of the analytes at the head of the column. |
| Ramp: 10 °C/min to 250 °C | A moderate ramp rate to ensure good separation of potential impurities with varying boiling points. | |
| Hold: 5 min at 250 °C | Ensures that any less volatile components are eluted from the column. | |
| MS Transfer Line | 280 °C | Prevents condensation of the analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Scan Range | m/z 35-300 | Covers the molecular ion of the analyte and expected fragments, while avoiding low mass interferences from the solvent and air. |
Step 3: Data Analysis and Purity Calculation
-
Peak Integration: Integrate all peaks in the total ion chromatogram (TIC).
-
Identification:
-
The main peak should correspond to the retention time and mass spectrum of a 2,2,4-trimethylpyrrolidine reference standard.
-
For impurity peaks, examine their mass spectra. The fragmentation patterns can be used to propose structures or identify them if they are known impurities.
-
-
Purity Calculation: Calculate the purity of the main component using the area percent method from the TIC.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Trustworthiness: This method is self-validating through the use of a reference standard to confirm the identity of the main peak. The mass spectral data for each impurity provides a high degree of confidence in its identification.
Workflow Diagram
Caption: GC-MS Workflow for Purity Validation
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, it is essential to consider other techniques to provide a comprehensive analytical strategy.
| Technique | Principle | Advantages for 2,2,4-Trimethylpyrrolidine Analysis | Disadvantages |
| GC-MS | Separation by volatility and boiling point, detection by mass-to-charge ratio. | High resolution, definitive identification of impurities, high sensitivity. | Requires derivatization for non-volatile salts, potential for peak tailing with amines. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase.[5] | Can directly analyze the hydrochloride salt without derivatization, versatile with different detectors (UV, MS). | Lower resolution than capillary GC for some volatile compounds, UV detection requires a chromophore (2,2,4-trimethylpyrrolidine lacks a strong one). |
| Chiral GC | GC with a chiral stationary phase to separate enantiomers.[8] | Essential for determining enantiomeric purity.[9] | Not suitable for general impurity profiling unless impurities are also chiral. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and can be used for quantitative analysis (qNMR). | Lower sensitivity than GC-MS for trace impurities, complex mixtures can be difficult to interpret. |
Validating the Analytical Method: Adherence to ICH Q2(R1)
For use in a regulated environment, the developed GC-MS method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[7][10] The ICH Q2(R1) guideline outlines the key validation parameters.[7][11]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by showing that the peaks for these components are well-resolved from the main analyte peak.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically assessed by analyzing a series of dilutions of the reference standard and performing a linear regression of the peak area versus concentration.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be determined by analyzing a sample of known purity or by spiking a sample with a known amount of impurity.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Method Validation Workflow
Caption: ICH Q2(R1) Method Validation Workflow
Conclusion
The purity of 2,2,4-trimethylpyrrolidine is a critical parameter in drug development and manufacturing. GC-MS offers a powerful and reliable method for validating its purity, providing high-resolution separation and definitive identification of potential impurities. While challenges such as the basicity of the amine need to be addressed through careful method development, the advantages of sensitivity and specificity make it a superior choice for this application. For ensuring enantiomeric purity, chiral GC is the indicated technique. A comprehensive analytical strategy may involve the use of both GC-MS for impurity profiling and chiral GC for stereoisomeric purity, all validated according to the rigorous standards of ICH Q2(R1) to ensure data integrity and regulatory compliance.
References
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LookChem. Cas 1897428-40-8,2,2,4-Trimethylpyrrolidine hydrochloride. [Link]
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ResearchGate. A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. [Link]
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Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
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-
ACS Publications. An Alternative Method to Isolate Pharmaceutical Intermediates. [Link]
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PubMed. GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. [Link]
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Shimadzu. LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. [Link]
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Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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AZoM. The Study of Chiral Stationary Phases for Gas Chromatography. [Link]
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ResearchGate. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]
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Chromatography Online. Contemporary Analysis of Chiral Molecules. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Indian Journal of Pharmaceutical Sciences. Reflections on chiral chromatographic analysis. [Link]
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Agilent. PURITY AND IMPURITY ANALYSIS. [Link]
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YouTube. ICH Q2 Validation of Analytical Procedures. [Link]
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Agilent. Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link]
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Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
